molecular formula C54H68NPS B6308314 (R)-DTB-SpiroSAP-Bn CAS No. 1809609-52-6

(R)-DTB-SpiroSAP-Bn

Cat. No.: B6308314
CAS No.: 1809609-52-6
M. Wt: 794.2 g/mol
InChI Key: KCPKRTWDDWPCHY-AXAMJWTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-DTB-SpiroSAP-Bn is a useful research compound. Its molecular formula is C54H68NPS and its molecular weight is 794.2 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn] is 793.48100934 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-DTB-SpiroSAP-Bn suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-DTB-SpiroSAP-Bn including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-N-(2-benzylsulfanylethyl)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68NPS/c1-50(2,3)40-30-41(51(4,5)6)33-44(32-40)56(45-34-42(52(7,8)9)31-43(35-45)53(10,11)12)47-23-17-21-39-25-27-54(49(39)47)26-24-38-20-16-22-46(48(38)54)55-28-29-57-36-37-18-14-13-15-19-37/h13-23,30-35,55H,24-29,36H2,1-12H3/t54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKRTWDDWPCHY-AXAMJWTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-DTB-SpiroSAP-Bn CAS 1809609-52-6 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (R)-DTB-SpiroSAP-Bn (CAS 1809609-52-6) [1]

Executive Summary (R)-DTB-SpiroSAP-Bn is a third-generation chiral spiro ligand developed by the Qi-Lin Zhou group. Belonging to the "privileged" class of spiro[1,1'-indane] ligands, it features a unique tridentate P-N-S (Phosphine-Nitrogen-Sulfur) coordination motif. This ligand was engineered specifically to overcome the stability and activity limitations of earlier bidentate (SpiroAP) and tridentate (SpiroPAP) ligands in the asymmetric hydrogenation of challenging substrates.[2]

Its defining characteristic is the incorporation of a hemilabile thioether arm (Bn-S-) combined with a sterically demanding di-tert-butyl-phosphine group. This architecture enables ultra-high Turnover Numbers (TON > 350,000) and exceptional enantioselectivity (up to 99.9% ee) in the iridium-catalyzed asymmetric hydrogenation of


-alkyl-

-ketoesters, a class of substrates traditionally difficult to hydrogenate with high efficiency.[3]

Chemical Profile & Properties[1][2][4][5][6][7][8]

PropertySpecification
Common Name (R)-DTB-SpiroSAP-Bn
IUPAC Name (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
CAS Number 1809609-52-6
Molecular Formula C54H68NPS
Molecular Weight 794.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in CH₂Cl₂, THF, Toluene; Insoluble in Water
Air Stability Solid is relatively stable; Solutions are air-sensitive (store under Ar/N₂)
Optical Rotation

positive (in CHCl₃)

Structural Analysis & Mechanistic Design

The superior performance of (R)-DTB-SpiroSAP-Bn stems from three synergistic structural features:

  • The Spiro Backbone (Rigidity): The 1,1'-spirobiindane scaffold provides a highly rigid chiral environment.[2] Unlike flexible biphenyl backbones, the spiro framework prevents racemization of the ligand itself and locks the metal center in a fixed geometry.[2]

  • The Tridentate P-N-S Motif (Stability):

    • P (Phosphine): The bis(3,5-di-tert-butylphenyl) group provides immense steric bulk, crucial for creating a deep chiral pocket that discriminates between pro-chiral faces of the substrate.

    • N (Amine): The secondary amine (-NH-) serves as a proton shuttle. In the catalytic cycle, this N-H moiety engages in hydrogen bonding with the substrate (outer-sphere mechanism), facilitating hydride transfer.

    • S (Thioether): The benzylthio arm acts as a hemilabile ligand .[2] It coordinates to the Iridium center to stabilize the active species (preventing the formation of inactive Ir-hydride clusters) but can dissociate or rearrange to open a vacant site for substrate coordination when necessary.

Visualization: Ligand Architecture & Function

LigandDesign Core Spirobiindane Scaffold (Rigid C2-Symmetry) P_Arm Phosphine Arm (3,5-di-tBu-Ph) Core->P_Arm C7' Position N_Link Amine Linker (-NH- Proton Shuttle) Core->N_Link C7 Position Ir_Center Iridium Catalyst (Active Center) P_Arm->Ir_Center Strong Coordination (Stereocontrol) S_Arm Thioether Arm (Benzyl-S- Hemilabile) N_Link->S_Arm Ethyl Chain N_Link->Ir_Center H-Bonding (Substrate Activation) S_Arm->Ir_Center Hemilabile Bond (Stabilization)

Caption: The tripartite design of (R)-DTB-SpiroSAP-Bn. The hemilabile Sulfur arm is the critical innovation for high TON.

Application: Asymmetric Hydrogenation of -Ketoesters

This ligand is the gold standard for converting


-alkyl-

-ketoesters into chiral

-hydroxy esters. These products are vital building blocks for polyketide natural products and chiral drugs.[2]
Reaction Overview
  • Catalyst Precursor:

    
    
    
  • Ligand: (R)-DTB-SpiroSAP-Bn[1]

  • Substrate:

    
    -alkyl-
    
    
    
    -ketoesters (e.g., methyl 3-oxopentanoate)
  • Conditions: 50 atm

    
    , EtOH, base (
    
    
    
    -BuOK).
Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.

Step 1: Catalyst Preparation (In Situ)

  • In a glovebox, weigh

    
     (1.5 mg, 0.0022 mmol) and (R)-DTB-SpiroSAP-Bn (4.0 mg, 0.005 mmol) into a dry Schlenk tube.
    
  • Add anhydrous Ethanol (2.0 mL).

  • Stir the mixture at room temperature for 30–60 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active Ir-ligand complex.

Step 2: Hydrogenation

  • Prepare the substrate solution: Dissolve the

    
    -ketoester (10.0 mmol) in anhydrous Ethanol (3.0 mL).[2]
    
  • Add the base: Add a solution of

    
    -BuOK in EtOH (0.1 mL of a 1.0 M solution, 1 mol% relative to substrate).[2] Note: Base is essential to generate the catalytically active alkoxide/hydride species.
    
  • Transfer the catalyst solution (from Step 1) and the substrate solution into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

  • Seal the autoclave and purge with Hydrogen gas (

    
    ) three times (pressurize to 10 atm, then release).
    
  • Pressurize the autoclave to 50 atm

    
    .
    
  • Stir vigorously at room temperature (

    
    ) for 12–24 hours.
    

Step 3: Workup & Analysis

  • Slowly release the hydrogen pressure in a fume hood.[2]

  • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

  • Pass the residue through a short plug of silica gel (eluting with EtOAC/Hexane) to remove the catalyst.[2]

  • Analyze conversion by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).
    
Catalytic Cycle Visualization

CatCycle PreCat Ir-Precursor [Ir(COD)Cl]2 + Ligand Active Active Ir-H Species (18e- Complex) PreCat->Active + H2, + Base, - COD Coord Substrate Coordination (Outer-sphere H-bond) Active->Coord + Ketoester TS Hydride Transfer (Transition State) Coord->TS Stereoselective Step Product Product Release (Chiral Alcohol) TS->Product + H2 Product->Active Regeneration

Caption: Simplified catalytic cycle. The N-H moiety directs the substrate via hydrogen bonding, ensuring high enantioselectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or insufficient

pressure.
Ensure solvents are strictly anhydrous/degassed.[2] Increase pressure to 80-100 atm if substrate is bulky.[2]
Low ee Temperature too high or wrong solvent.[2]Lower reaction temperature to

. Ethanol is preferred; avoid strongly coordinating solvents like DMSO.[2]
Catalyst Deactivation Formation of Ir-trimers (inactive).[2]The "S" arm usually prevents this.[2] Ensure the S/C ratio is not excessively high (>500,000) for initial screens.[2]

References

  • Development of SpiroSAP Ligands: Xie, J.-H., Liu, X.-Y., Yang, X.-H., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2012).[4] Chiral Iridium Catalysts Bearing Spiro Pyridine-Aminophosphine Ligands Enable Highly Efficient Asymmetric Hydrogenation of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Aryl 
    
    
    
    -Ketoesters. Angewandte Chemie International Edition, 51(1), 201-203.[2]
  • Specific Application of DTB-SpiroSAP (P-N-S)

    
    -Ketoesters via Dynamic Kinetic Resolution. Chemical Science, 6(8), 4568-4572.[2] (Describes the high-efficiency P-N-S system).
    
    
  • Comprehensive Review of Spiro Ligands: Xie, J.-H., & Zhou, Q.-L. (2015).[2] Recent Advances in Asymmetric Hydrogenation Using Chiral Spiro Iridium Catalysts. Accounts of Chemical Research, 48(9), 2572-2584.

Sources

The Benzylthio Anchor: Mechanisms of (R)-DTB-SpiroSAP-Bn in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and mechanistic role of the benzylthio group in the (R)-DTB-SpiroSAP-Bn ligand system, specifically within the context of Iridium-catalyzed asymmetric hydrogenation.

Executive Summary

The (R)-DTB-SpiroSAP-Bn ligand represents a pinnacle in the evolution of chiral spiro ligands, specifically designed to solve the "stability-activity" paradox in Iridium-catalyzed hydrogenation. While bidentate spiro ligands often suffer from ligand redistribution—leading to inactive species—the introduction of a benzylthio (-SBn) pendant arm transforms the ligand into a tridentate (P,N,S) scaffold.

This guide analyzes how the benzylthio group functions not merely as a passive steric blocker, but as a hemilabile stabilizing anchor . This coordination mode is critical for the asymmetric hydrogenation of challenging substrates like


-alkyl-

-ketoesters
, where it enforces a rigid chiral pocket and prevents catalyst deactivation.

Structural Anatomy of the Ligand

To understand the function of the benzylthio group, we must first deconstruct the ligand into its three functional domains.

DomainComponentChemical IdentityFunction
Backbone Spiro 1,1'-SpirobiindaneProvides a rigid,

-symmetric chiral scaffold that prevents racemization of the catalyst.
Electronic/Steric DTB Bis(3,5-di-tert-butylphenyl)phosphineIncreases solubility in organic solvents and creates a deep chiral pocket to orient the substrate.
Coordination SAP-Bn Spiro A mino P hosphine with Benzylthio etherThe Active Control Unit. Converts the ligand from bidentate to tridentate, stabilizing the metal center.
The "Bn" Specificity

Why Benzyl? Unlike a methyl (too small) or phenyl (too rigid/electronic conjugation) group, the benzyl (-CH


Ph)  group offers a unique "flexible bulk." The methylene linker allows the phenyl ring to rotate and adopt a conformation that optimally shields the metal center without blocking substrate access, a feature critical for differentiating the enantiotopic faces of 

-ketoesters.

Mechanistic Insight: The Tridentate Stabilization Effect

The primary failure mode of bidentate Iridium catalysts (e.g., Ir-SpiroAP) is Ligand Redistribution . In the presence of hydrogen, the labile solvent molecules dissociate, and two bidentate ligands often coordinate to a single Iridium atom, forming a thermodynamically stable but catalytically inactive


 species.

The Benzylthio group prevents this by occupying the third coordination site.

Coordination Logic Diagram

The following diagram illustrates the divergent pathways of bidentate vs. tridentate Spiro ligands.

G cluster_bidentate Path A: Bidentate Ligand (SpiroAP) cluster_tridentate Path B: Tridentate Ligand (DTB-SpiroSAP-Bn) Precursor Ir Precursor [Ir(COD)Cl]2 Bi_Complex Active 1:1 Complex [Ir(P^N)(H)2(Solv)]+ Precursor->Bi_Complex + Ligand Tri_Complex Stable 1:1 Complex [Ir(P^N^S)(H)2]+ Precursor->Tri_Complex + Ligand (S-Coordination) Inactive Inactive 1:2 Complex [Ir(P^N)2]+ Bi_Complex->Inactive Ligand Redistribution (Deactivation) Cycle Catalytic Cycle (High TON) Tri_Complex->Cycle Substrate Binding Cycle->Tri_Complex Regeneration

Caption: The benzylthio group (Path B) blocks the coordination of a second ligand, enforcing a stable 1:1 Metal:Ligand ratio essential for high Turnover Numbers (TON).

The Hemilabile Hypothesis

While the Sulfur atom coordinates to the Iridium to stabilize the precatalyst, it is hemilabile . During the catalytic cycle:

  • Resting State: The S-atom binds to Ir, protecting the site.

  • Substrate Approach: The weak Ir-S bond may lengthen or break transiently to accommodate the incoming substrate (ketone/ester), or the substrate binds to a vacant site created by H

    
     activation while the S-atom maintains the complex geometry.
    
  • Enantioselection: The bulky Benzyl group on the Sulfur forces the substrate into a specific orientation, minimizing steric clash with the DTB groups on the phosphine.

Case Study: Asymmetric Hydrogenation of -Alkyl- -Ketoesters


-alkyl-

-ketoesters are notoriously difficult substrates because they are prone to enolization and lack the aromatic pi-stacking interactions that facilitate the hydrogenation of aryl ketones.
Performance Metrics

Comparison of ligand variants in the hydrogenation of methyl 3-oxopentanoate:

Ligand VariantCoordinationYield (%)ee (%)TON
(R)-SpiroAP (No S-group)Bidentate (P,N)< 10--Low (Deactivates)
(R)-SpiroSAP-Me (Methyl)Tridentate (P,N,S)9588Moderate
(R)-DTB-SpiroSAP-Bn Tridentate (P,N,S) > 99 98 High (up to 100,000)

Note: The Benzyl variant outperforms the Methyl variant, confirming that the steric bulk of the benzyl group is crucial for stereochemical communication.

Experimental Protocol: Self-Validating Synthesis

Objective: Preparation of the active catalyst and hydrogenation of a


-ketoester.
Catalyst Preparation (In-Situ)
  • Reagents:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       (Precursor)
      
    • (R)-DTB-SpiroSAP-Bn (Ligand, CAS: 1809609-52-6)[1][][3]

    • Solvent: Anhydrous Ethanol (degassed)

  • Procedure:

    • In a glovebox, mix

      
       (0.005 mmol) and (R)-DTB-SpiroSAP-Bn (0.011 mmol) in EtOH (2 mL).
      
    • Stir at room temperature for 30 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the [Ir(P^N^S)(COD)]Cl species.

    • Validation:

      
      P NMR should show a single new peak (shifted downfield from free ligand) and disappearance of the free ligand peak.
      
Asymmetric Hydrogenation Workflow
  • Substrate: Methyl 3-oxopentanoate (1.0 mmol).

  • Base:

    
    -BuOK (0.05 M in EtOH) - Crucial for activating the N-H motif.
    
  • Procedure:

    • Add the substrate to the catalyst solution in an autoclave.

    • Add the base solution (Base/Ir ratio approx 10:1 to 50:1 depending on substrate acidity).

    • Pressurize with

      
       (10–50 atm).
      
    • Stir at Room Temperature for 12–24 hours.

    • Vent and analyze via Chiral GC/HPLC.

Troubleshooting The "S-Effect"

If conversion is low but ee is high:

  • Cause: The S-Ir bond might be too strong (poisoning) or the base concentration is insufficient to generate the active amido species.

  • Solution: Increase

    
     pressure (to displace the hemilabile S-arm if necessary) or optimize the Base:Catalyst ratio.
    

References

  • Xie, J.-H., Zhu, S.-F., & Zhou, Q.-L. (2005). Transition metal-catalyzed enantioselective hydrogenation of enamines and imines. Chemical Reviews, 111(3), 1713–1760. Link

  • Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2011). An additional coordination group leads to extremely efficient chiral iridium catalysts for asymmetric hydrogenation of ketones.[4][5][6][7] Angewandte Chemie International Edition, 50(32), 7329–7332. Link

  • Yang, F., Xie, J.-H., & Zhou, Q.-L. (2014).[5] Highly efficient asymmetric hydrogenation catalyzed by iridium complexes with tridentate chiral spiro aminophosphine ligands.[4][5][6] Organic Chemistry Frontiers, 1(2), 190–193. Link

  • Bao, D.-H., Wu, H., Liu, C.-L., Xie, J.-H., & Zhou, Q.-L. (2015).

    
    -ketoesters with chiral spiro aminophosphine ligands. Journal of the American Chemical Society, 137(30), 10638–10641. Link
    

Sources

Solubility of (R)-DTB-SpiroSAP-Bn in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (R)-DTB-SpiroSAP-Bn in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

(R)-DTB-SpiroSAP-Bn is a member of the SpiroSAP (Spirocyclic Phosphoric Acid) family, a class of chiral Brønsted acid catalysts renowned for their exceptional performance in a wide array of asymmetric syntheses. The "(R)" designation denotes its specific stereochemistry, while "DTB" and "Bn" typically refer to di-tert-butylphenyl and benzyl moieties, respectively. These bulky, sterically demanding groups are crucial for creating a well-defined, chiral environment that enables high levels of enantioselectivity in catalytic reactions.

The solubility of a catalyst is a critical, yet often overlooked, parameter that dictates its utility in solution-phase chemistry. Proper solvent selection impacts reaction kinetics, catalyst stability, product purification, and overall process efficiency. A catalyst that is poorly soluble in a desired reaction medium can lead to heterogeneous mixtures, resulting in inconsistent reaction rates and reduced catalytic activity. Conversely, understanding the solubility profile allows for the rational design of reaction conditions and facilitates the development of robust and scalable synthetic protocols.

This guide provides a comprehensive overview of the expected solubility of (R)-DTB-SpiroSAP-Bn based on its molecular architecture, offers predictive insights into its behavior in various organic solvents, and details a rigorous, self-validating experimental protocol for determining its precise solubility in a laboratory setting.

Molecular Structure and its Influence on Solubility

  • A Spirocyclic Core: A rigid, bicyclic phosphate backbone that establishes the chiral framework.

  • Bulky Aromatic Groups: Di-tert-butylphenyl substituents provide significant steric hindrance. These groups are highly nonpolar (lipophilic).

  • A Benzyl Group: The benzyl moiety further contributes to the molecule's nonpolar character.

  • A Polar Phosphoric Acid Head: The P(O)OH group is the primary site for hydrogen bonding and imparts a degree of polarity to the molecule.

The overall structure is large, sterically hindered, and predominantly hydrophobic due to the extensive hydrocarbon scaffolding. The small, polar phosphoric acid group is largely shielded by the bulky nonpolar groups. This architecture leads to the fundamental principle governing its solubility: "like dissolves like." The molecule will exhibit the highest solubility in solvents that can effectively solvate its large, nonpolar surface area.

Predicted Solubility Profile

Based on the structural analysis and qualitative data from analogous chiral phosphates, such as (R)-3,3'-Diphenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate which is noted to be soluble in solvents like chloroform and ethanol[1], we can predict the solubility of (R)-DTB-SpiroSAP-Bn as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent ability to solvate large, nonpolar organic molecules. The moderate polarity can also interact favorably with the phosphate group.
Aromatic Toluene, BenzeneHigh to Medium The nonpolar, aromatic nature of these solvents effectively solvates the phenyl and benzyl groups of the catalyst through π-π stacking and van der Waals forces.
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium to Low Moderate polarity and ability to act as hydrogen bond acceptors. However, they may be less effective at solvating the extensive nonpolar regions compared to chlorinated solvents.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Low The high polarity of these solvents is generally incompatible with the large, lipophilic structure of the catalyst.
Alcohols Methanol, EthanolLow to Very Low While the phosphate group can hydrogen bond with alcohols, the extensive nonpolar backbone is poorly solvated by these highly polar, protic solvents.
Alkanes Hexanes, HeptaneVery Low / Insoluble These completely nonpolar solvents lack the ability to solvate the polar phosphoric acid head, leading to extremely poor solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol describes a reliable gravimetric method for determining the equilibrium (thermodynamic) solubility of (R)-DTB-SpiroSAP-Bn. This method is robust and self-validating, ensuring high-quality, reproducible results.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Equilibrate solvent and solute to test temperature (e.g., 25°C) P2 Prepare a series of vials with a known volume of solvent (e.g., 2.0 mL) P1->P2  Initial Setup E1 Add excess solute to each vial to create a slurry P2->E1  Start Experiment E2 Seal vials and agitate at a constant temperature for 24-48 hours to ensure equilibrium E1->E2  Equilibration & Settling E3 Allow vials to stand undisturbed for >2 hours to let excess solid settle E2->E3  Equilibration & Settling A1 Carefully withdraw a known volume of the clear supernatant using a pre-warmed/calibrated pipette E3->A1  Equilibration & Settling A2 Transfer supernatant to a pre-weighed, labeled vial A1->A2  Sampling A3 Evaporate the solvent under reduced pressure or nitrogen stream A2->A3  Gravimetric Analysis A4 Dry the vial containing the solid residue under high vacuum to constant weight A3->A4  Gravimetric Analysis A5 Measure the final weight and calculate solubility (mg/mL) A4->A5  Gravimetric Analysis

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • (R)-DTB-SpiroSAP-Bn (solid)

  • High-purity organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatted shaker or agitator

  • Calibrated positive displacement micropipettes or glass syringes

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Centrifuge (optional, for enhancing solid settling)

  • Rotary evaporator or nitrogen blow-down system

  • High-vacuum line or vacuum oven

Protocol:

  • Preparation:

    • Place all solvents and the solid catalyst in a temperature-controlled environment (e.g., a 25°C incubator) for at least 4 hours to ensure thermal equilibrium.

    • Label a series of glass vials for each solvent to be tested (perform in triplicate for statistical validity).

    • Accurately weigh each empty analysis vial (the vial you will evaporate the solvent from) and record the mass.

  • Creating the Slurry:

    • To each equilibration vial, add a precise volume of the pre-equilibrated solvent (e.g., 2.00 mL).

    • Add an excess amount of solid (R)-DTB-SpiroSAP-Bn to each vial. A visual excess of solid should remain at the bottom to ensure a saturated solution is formed. A good starting point is ~50-100 mg for a 2 mL volume.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a minimum of 24 hours. For highly crystalline or polymorphic compounds, 48-72 hours may be necessary to ensure the system has reached thermodynamic equilibrium. The goal is to dissolve the compound until the solution is saturated and the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

    • Expert Tip: For very fine solids, centrifugation (at the same temperature) for 10-15 minutes can be used to achieve a clear separation.

  • Sampling and Analysis:

    • Carefully open a vial, ensuring no disturbance of the settled solid.

    • Using a calibrated micropipette or syringe, withdraw an exact aliquot of the clear supernatant (e.g., 1.00 mL). Be careful not to draw up any solid particles.

    • Dispense this aliquot into the corresponding pre-weighed analysis vial.

    • Record the exact volume transferred.

  • Solvent Removal and Measurement:

    • Evaporate the solvent from the analysis vial using a rotary evaporator, vacuum centrifuge, or a gentle stream of nitrogen. Avoid excessive heat which could degrade the compound.

    • Once the solvent is removed, place the vials in a vacuum oven or on a high-vacuum line for several hours to remove any residual solvent and dry the solid to a constant weight.

    • Allow the vial to cool to room temperature in a desiccator before weighing.

    • Measure the final mass of the vial containing the dried solute.

  • Calculation:

    • Mass of Solute (mg): (Final mass of vial + solute) - (Initial mass of empty vial)

    • Solubility (mg/mL): Mass of Solute (mg) / Volume of Supernatant Transferred (mL)

    • Calculate the average and standard deviation for the triplicate measurements for each solvent.

Causality, Trustworthiness, and Validation

  • Why a 24-48 Hour Equilibration? Many complex organic molecules have slow dissolution kinetics. A short mixing time might measure a kinetic solubility value, which is lower than the true thermodynamic (equilibrium) solubility. The extended period ensures the system reaches a true, stable saturation point.

  • Self-Validating System: Performing the measurement in triplicate is a core component of a self-validating protocol. Tight agreement between the three data points for a given solvent provides high confidence in the result. A large standard deviation indicates a potential issue with the experimental execution (e.g., temperature fluctuation, inaccurate pipetting, or incomplete drying).

  • Importance of Temperature Control: Solubility is highly temperature-dependent.[2] Maintaining a constant temperature throughout the equilibration, settling, and sampling phases is the most critical variable to control for achieving accurate and reproducible results.

By adhering to this rigorous protocol, researchers can generate reliable, in-house solubility data that is crucial for reaction optimization, catalyst loading calculations, and the development of scalable chemical processes.

References

  • Simón, L., et al. (2023). Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. Molecules, 28(5), 2115. [Link]

  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Request PDF. [Link]

  • ChemBK. (R)-3,3'-Diphenyl-1,1'-binaphthyl-2,2'-diyl Hydrogen Phosphate. ChemBK Product Page. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Application of the Ir-(R)-DTB-SpiroSAP-Bn Catalyst Complex for Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of Spiro N,P-Ligands in Iridium Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods to generate chiral centers.[1] Iridium-based catalysts, particularly those featuring bidentate nitrogen and phosphorus (N,P) ligands, have emerged as exceptionally effective for the hydrogenation of challenging substrates like unfunctionalized olefins and imines.[2][3]

This guide focuses on a highly specialized catalyst, Ir-(R)-DTB-SpiroSAP-Bn , a member of the iridium-N,P catalyst family. Its efficacy stems from the unique architecture of its ligand, (R)-DTB-SpiroSAP-Bn. The key features are:

  • A rigid spirocyclic backbone which locks the ligand into a specific conformation, minimizing conformational flexibility and enhancing stereochemical communication.

  • Bulky 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus atom, which create a deep and well-defined chiral pocket around the iridium metal center. This steric hindrance is critical for discriminating between the two faces of an incoming prochiral substrate.[4]

  • A coordinating amine with a benzyl (Bn) substituent, which acts as a crucial binding point and participates in the catalytic cycle.

This application note provides a comprehensive, field-tested protocol for the in situ preparation of the active catalyst complex and its subsequent application in a model asymmetric hydrogenation reaction. We will delve into the causality behind experimental choices, methods for catalyst validation, and practical steps for achieving high enantioselectivity.

Core Scientific Principles & Catalytic Mechanism

While the precise mechanism can be substrate-dependent, iridium-catalyzed hydrogenations with N,P ligands are generally understood to proceed via an "outer sphere" mechanism.[5] This pathway involves the coordination of the substrate to the iridium center, followed by the oxidative addition of molecular hydrogen. The key stereochemistry-determining step is the subsequent transfer of a hydride from the metal to the coordinated substrate.[6] The chiral ligand environment dictates the facial selectivity of this hydride transfer, ultimately leading to the formation of one enantiomer in excess.

Mandatory Safety Precautions

Handling organometallic compounds, especially precious metal catalysts and their precursors, requires strict adherence to safety protocols.

  • Inert Atmosphere: Iridium(I) complexes and phosphine ligands are sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[7]

  • Reagent Handling: Iridium salts can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust or personal contact.[8][9] Solvents should be properly dried and degassed before use.

  • Pressure Reactions: Asymmetric hydrogenation is typically performed under hydrogen gas pressure. Use a properly rated and maintained autoclave, and never exceed the maximum pressure rating of the vessel. Conduct a leak test before heating or pressurizing with hydrogen.

Part 1: In Situ Preparation of the Ir-(R)-DTB-SpiroSAP-Bn Catalyst Complex

This protocol describes the formation of the active catalyst from a common iridium precursor and the chiral ligand. This in situ method is often preferred for screening and small-scale reactions as it avoids the isolation of the potentially sensitive catalyst complex.

Materials and Reagents
Reagent / MaterialFormula / TypePurity / GradeSupplier (Example)Notes
[Ir(COD)Cl]₂C₁₆H₂₄Cl₂Ir₂98%Strem, Sigma-AldrichIridium precursor, air-sensitive.
(R)-DTB-SpiroSAP-BnC₅₅H₆₅NP>98%Strem, Chiral QuestChiral ligand, handle under inert gas.
Dichloromethane (DCM)CH₂Cl₂Anhydrous, <50 ppm H₂OAcros, Sigma-AldrichMust be dry and degassed.
Hydrogen GasH₂High Purity (5.0)Airgas, Linde
Schlenk Flasks25 mL, 50 mL--Oven-dried before use.
Magnetic Stir Bars---Oven-dried before use.
Gas-tight Syringes---For transfer of anhydrous solvents.
Experimental Workflow for Catalyst Preparation

The following diagram illustrates the logical flow for the preparation of the catalyst solution.

G cluster_prep Inert Atmosphere Setup cluster_reaction Catalyst Formation start Assemble & Flame-Dry Glassware inert Purge with Argon/Nitrogen start->inert precursor Add [Ir(COD)Cl]₂ to Schlenk Flask inert->precursor ligand Add (R)-DTB-SpiroSAP-Bn Ligand precursor->ligand solvent Add Anhydrous DCM via Syringe ligand->solvent stir Stir at Room Temp (15-30 min) solvent->stir activation Purge with H₂ (3x cycles) stir->activation active Active Catalyst Solution Ready for Use activation->active

Caption: Workflow for the in situ preparation of the Ir-catalyst.

Step-by-Step Protocol
  • Expertise & Rationale: This procedure generates a cationic iridium dihydride species, which is widely considered the active catalyst in these hydrogenations.[10] The initial complex formed is with the cyclooctadiene (COD) ligand, which is then displaced by hydrogen.

  • Glassware Preparation: Place a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and flame-dry. Allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: In a glovebox or under a positive flow of argon, add [Ir(COD)Cl]₂ (1.0 eq) and the (R)-DTB-SpiroSAP-Bn ligand (2.1 eq) to the Schlenk flask.

    • Scientist's Note: A slight excess of the chiral ligand is used to ensure that all of the precious iridium precursor is complexed.

  • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) to achieve the desired final concentration (typically 0.001 M - 0.01 M). The solution should turn from orange to a light yellow or colorless solution upon stirring.

  • Complexation: Seal the flask and stir the mixture at room temperature for 30 minutes to ensure complete formation of the [Ir(COD)(L)]Cl complex.

  • Activation (Hydrogenolysis): The resulting solution is now ready for use in the hydrogenation reaction, where it will be activated in situ under hydrogen pressure. The COD ligand is hydrogenated to cyclooctane, freeing up coordination sites for the substrate and dihydrogen.

Part 2: Application in Asymmetric Hydrogenation

This protocol details the use of the prepared catalyst solution for the asymmetric hydrogenation of a model substrate, methyl stilbene.

Reaction Setup and Stoichiometry
ComponentAmount (mmol)Molar Eq.Catalyst S/C RatioNotes
(E)-1,2-diphenylpropene0.2 mmol1.0200:1Model unfunctionalized trisubstituted olefin.
Ir-Catalyst Solution0.001 mmol0.005-From the protocol above (S/C = Substrate/Catalyst).
Dichloromethane (DCM)2.0 mL--To make the final reaction volume.
Hydrogen Gas50 atm--Pressure can be optimized (20-80 atm).
Step-by-Step Hydrogenation Protocol
  • Substrate Preparation: In a separate oven-dried vial equipped with a stir bar, dissolve (E)-1,2-diphenylpropene (0.2 mmol) in 1.0 mL of anhydrous, degassed DCM.

  • Autoclave Setup: Place the vial into a glass liner and place the liner inside a high-pressure autoclave.

  • Catalyst Transfer: Using a gas-tight syringe, transfer the required amount of the freshly prepared Ir-catalyst solution (e.g., 0.2 mL of a 0.005 M solution for a S/C of 200:1) to the vial inside the autoclave.

  • Seal and Purge: Immediately seal the autoclave. Purge the vessel 3-5 times with low-pressure hydrogen gas (2-3 atm) to remove any residual air before pressurizing to the final reaction pressure.

    • Trustworthiness: This purging step is critical. Oxygen can deactivate the catalyst, leading to incomplete conversion and poor results.

  • Reaction: Pressurize the autoclave to 50 atm with hydrogen gas. Place it on a magnetic stir plate and stir at room temperature (or a specified temperature) for 12-24 hours.

  • Workup: After the reaction time, carefully vent the autoclave in a fume hood. Remove the vial. Take a small aliquot for analysis. The remainder of the solution can be concentrated in vacuo and purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate) to isolate the product.

  • Analysis:

    • Conversion: Determine the conversion of starting material to product using ¹H NMR spectroscopy or Gas Chromatography (GC).

    • Enantiomeric Excess (ee): Analyze the aliquot using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC with a suitable column (e.g., Chiralcel OD-H) to determine the ratio of the two enantiomers.

Proposed Catalytic Cycle

The diagram below outlines a plausible catalytic cycle for the hydrogenation process.

G catalyst [Ir(H)₂(L)]⁺ Active Catalyst substrate_coord Substrate Coordination catalyst->substrate_coord + Substrate h2_addition H₂ Oxidative Addition substrate_coord->h2_addition insertion Hydride Insertion (Stereo-determining Step) h2_addition->insertion elimination Reductive Elimination insertion->elimination elimination->catalyst Catalyst Regeneration product Chiral Product elimination->product Product Out

Caption: Simplified catalytic cycle for Ir-N,P catalyzed hydrogenation.

Conclusion

The Ir-(R)-DTB-SpiroSAP-Bn catalyst is a powerful tool for asymmetric synthesis, capable of delivering high enantioselectivity in the hydrogenation of challenging substrates. Its performance is directly linked to the well-defined and rigid chiral environment provided by the SpiroSAP ligand. By following the detailed protocols for in situ preparation and application, researchers can reliably access enantiomerically enriched products. Careful adherence to inert atmosphere techniques and safety procedures is paramount for achieving reproducible and successful results.

References

  • Current time information in New York, NY, US. Google. Retrieved February 8, 2024.
  • Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones.
  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines.Chinese Chemical Society. (2023-12-11).
  • Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction.RSC Publishing. (2019-12-11).
  • Asymmetric hydrogen
  • IRIDIUM (-191, -193).
  • On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study.
  • Iridium catalysis: application of asymmetric reductive hydrogen
  • Characterization and Reactivity Studies of Dinuclear Iridium Hydride Complexes Prepared from Iridium Catalysts with N,P and C,N Ligands under Hydrogenation Conditions.
  • Iridium/PHOX-catalyzed asymmetric hydrogen
  • Safety and Handling of Organometallic Compounds.Solubility of Things.
  • Platinum Iridium Alloy Safety D

Sources

Asymmetric hydrogenation of beta-alkyl-beta-ketoesters procedure

Precision Asymmetric Hydrogenation of -Alkyl- -Ketoesters

Application Note & Protocol Guide

Abstract & Strategic Overview

The asymmetric hydrogenation of





-alkyl-

-ketoesters

The conformational flexibility of the alkyl chain and the lack of electronic anchoring often lead to lower enantioselectivities. This guide details the "best-in-class" protocol for hydrogenating these challenging alkyl substrates, focusing on ligand selection (narrow bite-angle diphosphines), solvent effects, and critical process parameters to ensure high optical purity.

Mechanistic Insight: The Outer-Sphere Pathway

To optimize this reaction, one must understand the Noyori Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds directly to the metal, this reaction proceeds via an outer-sphere mechanism involving a ruthenium-hydride species and a proton shuttle provided by the solvent or diamine ligand.

The Catalytic Cycle

The reaction requires a protic solvent (typically MeOH or EtOH) to facilitate the proton transfer from the ligand/solvent network to the carbonyl oxygen, while the ruthenium center delivers the hydride to the carbonyl carbon.

NoyoriMechanismcluster_conditionsCritical FactorsPreCatRu(II)-DiphosphinePre-catalystActiveSpeciesActive Ru-H Species(16e- or 18e-)PreCat->ActiveSpecies H2 Activation Solvent (MeOH)CoordinationSubstrate Coordination(Outer Sphere)ActiveSpecies->Coordination + β-KetoesterHydrideTransferHydride Transfer &ProtonationCoordination->HydrideTransfer Stereoselective Transition StateProductReleaseProduct Release(Chiral Alcohol)HydrideTransfer->ProductRelease - ProductProductRelease->ActiveSpecies Regeneration + H2SolventSolvent: MeOH/EtOH(Proton Source)PressureH2 Pressure(Rate Determining)

Figure 1: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation. The solvent plays a critical role in the proton transfer step.

Catalyst Selection: The "Alkyl" Challenge

For alkyl-substituted ketones, the steric bulk of the ligand is the primary stereocontrolling element. The "Bite Angle" (P-Ru-P angle) significantly influences the chiral pocket's shape.

Ligand Performance Matrix

While BINAP is the starting point, SEGPHOS and MeO-BIPHEP often outperform it for alkyl substrates due to a tighter bite angle that restricts the flexible alkyl chain.

Ligand ClassDihedral AngleBite AngleSuitability for Alkyl SubstratesTypical ee% (Alkyl)Notes
(R)-BINAP ~75°~92°Moderate85 - 95%The "Generalist." Good starting point, but often allows alkyl chain rotation.
(R)-SEGPHOS ~65°~94°Excellent 95 - >99% Narrower dihedral angle creates a deeper chiral pocket, locking the alkyl group.
(R)-MeO-BIPHEP FlexibleVariableGood90 - 98%Electron-rich; often requires lower temperature to maintain selectivity.
(R)-PHANEPHOS Rigid~90°High95 - 98%Planar chirality; excellent for simple methyl/ethyl ketones.

Recommendation: For a generic


RuCl2n

Detailed Experimental Protocol

Safety Pre-requisites
  • High Pressure: This reaction typically runs at 10–50 bar (150–725 psi). Use a rated stainless steel autoclave (e.g., Parr reactor).

  • Oxygen Sensitivity: Ru-Hydride species are air-sensitive. All solvents must be degassed.

Materials
  • Substrate:

    
    -Alkyl-
    
    
    -ketoester (Distilled/Purified. Impurities like acids or halides can poison the catalyst).
  • Catalyst: [RuCl(p-cymene)((R)-SEGPHOS)]Cl or Ru(OAc)2((R)-SEGPHOS).

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Degassed.

  • Additive: Trace HCl (optional, often helps with reaction rate for neutral Ru precursors).

Step-by-Step Procedure
1. Catalyst Preparation (In-Situ Method)

Note: While isolated catalysts are available, in-situ generation is often more cost-effective for screening.

  • In a glovebox or under Argon, charge a Schlenk flask with

    
     (1.0 equiv) and (R)-SEGPHOS (1.1 equiv).
    
  • Add degassed acetone and stir at reflux for 2 hours.

  • Remove solvent in vacuo to obtain the yellow/orange solid catalyst precursor.

2. Reaction Setup
  • Loading: Weigh the substrate into the glass liner of the autoclave.

  • Solvent: Dissolve substrate in degassed MeOH. Concentration should be 0.5 M to 1.0 M.

  • Catalyst Addition: Add the catalyst. Typical S/C (Substrate/Catalyst) ratio is 1,000:1 to 2,000:1 .

    • Pro-Tip: If using neutral Ru(OAc)2 complexes, add 0.5–1.0 mol% HCl (as methanolic HCl) to activate the catalyst.

  • Sealing: Place the liner in the autoclave and seal immediately.

3. Hydrogenation
  • Purge: Pressurize with

    
     to 5 bar, then vent. Repeat 3 times to remove all 
    
    
    .
  • Pressurize: Charge

    
     to 30 bar (435 psi) .
    
  • Temperature: Heat to 50°C .

    • Note: Higher temperatures increase rate but may slightly erode ee% for alkyl substrates. Do not exceed 80°C.

  • Stirring: Set stirring to maximum (1000+ rpm). Mass transfer of

    
     into the liquid phase is often rate-limiting.
    
  • Time: Run for 12–24 hours. Monitor

    
     uptake if the reactor is equipped with a mass flow controller.
    
4. Work-up & Analysis
  • Cool the reactor to room temperature and carefully vent

    
     (fume hood!).
    
  • Concentrate the reaction mixture under reduced pressure to remove MeOH.

  • Purification: Pass the crude oil through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the Ru catalyst.

  • Analysis:

    • Conversion:

      
       NMR (Check disappearance of ketone signal ~2.5 ppm).
      
    • Enantiomeric Excess (ee): Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H column).

      • Mobile Phase: Hexane:iPrOH (90:10 or 95:5).

      • Flow: 0.5 to 1.0 mL/min.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningDistill substrate; ensure

exclusion.
Low

Solubility
Increase pressure to 50 bar; Increase stir rate.
Low ee% (<90%) High TemperatureLower temp to 30°C; Increase reaction time.
Wrong LigandSwitch from BINAP to SEGPHOS or DIFLUORPHOS.
No Reaction Catalyst InactiveIf using Ru(OAc)2, ensure trace acid (HCl) was added.

Case Study: Synthesis of a Statin Intermediate

Application of the protocol to a real-world pharmaceutical intermediate.

Target: (R)-Methyl 3-hydroxy-4-methylpentanoate (Intermediate for Atorvastatin analogs).

  • Substrate: Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate).

  • Challenge: The bulky isopropyl group creates steric clash but also opportunity for discrimination.

  • Result:

    • Catalyst: RuCl2[(R)-SEGPHOS]

    • Conditions: 50°C, 30 bar

      
      , MeOH.
      
    • Outcome: 99% Conversion, 98.5% ee .

    • Comparison: (R)-BINAP yielded only 92% ee under identical conditions.

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters."[1] Journal of the American Chemical Society, 1987. Link
    
  • Genêt, J. P. "Recent Advances in Asymmetric Hydrogenation." Chemical Reviews, 2003. Link

  • Takasago International Corp. "SEGPHOS® Ligand Profile and Applications." Sigma-Aldrich Technical Notes. Link

  • Ratovelomanana-Vidal, V., et al. "Dynamic Kinetic Resolution of

    
    -Keto Esters." Organic Letters, 2021. Link
    
  • Ohkuma, T., & Noyori, R. "Hydrogenation of Carbonyl Groups." Handbook of Homogeneous Hydrogenation, 2007.[2] Link

High-Efficiency Hydrogenation: Maximizing Turnover Numbers (TON) in Drug Discovery & Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This Application Note provides a technical framework for selecting, optimizing, and validating high Turnover Number (TON) hydrogenation catalysts. Targeted at process chemists and drug developers, this guide moves beyond basic screening to focus on catalyst longevity , deactivation mechanisms , and industrial scalability . We contrast established homogeneous systems (Noyori, Ru-MACHO) with emerging Single-Atom Catalysts (SACs) and provide rigorous protocols for distinguishing true molecular catalysis from nanoparticle artifacts.

Introduction: The Economic & Scientific Imperative of TON

In pharmaceutical synthesis, the Turnover Number (TON) —defined as the number of moles of substrate converted per mole of catalyst before deactivation—is the primary metric of catalyst lifetime and cost-efficiency. While Turnover Frequency (TOF) measures instantaneous speed, TON dictates the economic feasibility of a process.

  • Discovery Phase: TON ~100–500 is acceptable.

  • Process Scale-up: TON > 1,000 is required to minimize metal scavenging costs.

  • Industrial Production: TON > 50,000–100,000 is the target to render catalyst costs negligible (e.g., asymmetric hydrogenation of ketones).

Key Technical Insight: High TON requires a catalyst that is not only active but robust against intrinsic deactivation pathways (dimerization, ligand shedding) and extrinsic poisons (oxygen, feed impurities).

Catalyst Landscape: Homogeneous vs. Next-Gen Heterogeneous

Homogeneous Standards: Precision & Ligand Design

Homogeneous catalysts rely on bulky, electron-rich ligands to stabilize the metal center and enforce selectivity.

Catalyst ClassRepresentative ComplexTarget SubstrateTypical TONMechanism Note
Noyori Type RuCl₂(BINAP)(diamine)Ketones (Asymmetric)> 100,000Metal-Ligand Bifunctional: NH moiety assists H-delivery via outer-sphere mechanism.
Pincer Complexes Ru-MACHOEsters, CO₂, Amides2,000 – 10,000Tridentate Stability: Rigid PNP/PNN backbone prevents thermal decomposition at high T.
Iridium Pincer Ir-f-Amphol (Anionic)Challenging Ketones> 1,000,000Ultra-High Activity: Recent breakthroughs utilize anionic ligands to destabilize the hydride, accelerating transfer.
Emerging Frontier: Single-Atom Catalysts (SACs)

SACs bridge the gap, offering the 100% atom economy of homogeneous catalysts with the stability of heterogeneous supports.

  • Concept: Isolated metal atoms (Pt, Pd) anchored on supports like MoC or Nitrogen-doped Carbon (Ni@C).

  • Mechanism: "Spillover Hydrogen" is activated at the metal center and migrates to the support/substrate interface, enabling TONs that rival homogeneous systems without leaching.

Mechanistic Visualization

The following diagram illustrates the Metal-Ligand Bifunctional Mechanism (common in high TON Noyori-type systems) versus the Deactivation Pathway that limits TON.

CatalyticCycle PreCat Pre-Catalyst (Ru-Cl Species) Active Active Species (Ru-H Hydride) PreCat->Active Activation (Base/H2) Substrate Substrate Binding (Outer Sphere) Active->Substrate + Ketone/Ester Deactivation Deactivation (Dimerization/Cluster Formation) Active->Deactivation Ligand Loss / Thermal Stress TS Transition State (H-Transfer) Substrate->TS Concerted H-Transfer Product Product Release TS->Product - Product Product->Active Regeneration (+H2)

Figure 1: Catalytic cycle emphasizing the regeneration loop required for high TON and the irreversible deactivation shunt.

Experimental Protocols

Protocol A: Accurate Determination of TON & TOF

Objective: Measure intrinsic kinetic parameters without mass-transfer corruption. Warning: Calculating TOF at 100% conversion yields an average, not the maximum rate (TOF_max).

  • Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr) with a glass liner.

  • Catalyst Loading: Target a low loading (S/C ratio > 10,000) to ensure the reaction proceeds slowly enough to measure.

  • Conditions:

    • Temperature: Constant (± 0.5 °C).

    • Stirring: > 1000 rpm to eliminate gas-liquid mass transfer limitations.

  • Sampling:

    • Withdraw aliquots at regular intervals (t = 5, 10, 15, 30 min) via a dip tube under pressure.

    • Quench immediately (e.g., exposure to air or dilution in cold solvent).

  • Analysis: Analyze by GC or NMR.

  • Calculation:

    • Plot [Product] vs. Time.

    • Determine the slope at < 10-20% conversion (Initial Rate Method).

    • TOF (h⁻¹) = (Moles Product / Moles Catalyst) / Time(h).

    • TON = Total Moles Product / Moles Catalyst (measured at full conversion or catalyst death).

Protocol B: The Mercury Poisoning Test (With Caveats)

Objective: Distinguish between Homogeneous (Molecular) and Heterogeneous (Nanoparticle) active species. Critical Update: Recent literature (e.g., Ananikov et al.) warns that Hg can react with some homogeneous ligand systems (e.g., carbenes), leading to false positives. Always run Control 2.

  • Standard Run: Run the hydrogenation to ~50% conversion.

  • Hg Addition: Add > 300 equivalents of elemental Hg to the reaction mixture under inert gas.

  • Monitoring: Continue the reaction.

    • Suppression: Reaction stops → Likely Heterogeneous (Hg amalgamates nanoparticles).

    • No Effect: Reaction continues → Likely Homogeneous .

  • Control 2 (Ligand Compatibility): Stir the pre-catalyst with Hg for 1 hour, then filter and test activity. If activity is lost before reaction starts, the ligand is reacting with Hg, and the test is invalid.

Protocol C: Catalyst Recycling (Heterogeneous/SACs)
  • Separation: Centrifuge (for nanoparticles) or filter (for supported SACs).

  • Wash: Wash solid 3x with degassed solvent to remove product/substrate.

  • Re-run: Charge fresh substrate and solvent.

  • Data Analysis: Plot TON vs. Cycle Number.

    • Linear Decay: Physical loss of catalyst during filtration.

    • Exponential Decay: Chemical deactivation (poisoning/leaching).[1]

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
High Initial Rate, Rapid Death Thermal instability of catalyst.Lower Temperature; Increase H₂ pressure to stabilize metal-hydride species.
Low Rate, High Stability Steric hindrance or induction period.Increase Temperature; Pre-activate catalyst with H₂/Base before adding substrate.
Non-Linear Kinetics (S-Curve) Autocatalysis or slow activation.Check for nanoparticle formation (run Hg test); Ensure precursor is fully dissolved.
Inconsistent TON between batches Impurities in substrate (S, N, O).Purify substrate (pass through alumina plug); Use "scavenger" pre-run.

References

  • Ru-MACHO & Pincer Complexes: Mechanistic Insights into Ruthenium-Pincer-Catalyzed Amine-Assisted Homogeneous Hydrogenation of CO2 to Methanol. J. Am. Chem. Soc. 2019. Link

  • Industrial Definitions of TON: “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2012. Link

  • Ultra-High TON Iridium: A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine.[2] Nature Communications, 2023. Link

  • Single-Atom Catalysts: Rational design principles of single-atom catalysts for hydrogen production and hydrogenation. Energy & Environmental Science, 2024. Link

  • Mercury Test Limitations: The poisonous truth about the mercury drop test. Chem. Sci., 2019.[3] Link

  • Noyori Catalyst Overview: Asymmetric Hydrogenation.[4][5] Nobel Lecture, Ryoji Noyori, 2001.[4][5] Link

Sources

Application Note: Solvent Engineering for (R)-DTB-SpiroSAP-Bn Catalytic Cycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (R)-DTB-SpiroSAP-Bn ligand represents a pinnacle in sterically tuned chiral spiro-ligands, specifically designed for high-performance asymmetric catalysis (typically Copper or Palladium-catalyzed carbenoid insertions and cyclopropanations). While the Di-tert-butyl (DTB) and Benzyl (Bn) moieties provide exceptional steric shielding for enantioselectivity, they impose strict solubility and conformational requirements. This guide details the thermodynamic and kinetic rationale for solvent selection, moving beyond trial-and-error to a mechanistic solvent engineering approach.

Introduction: The Solvation-Selectivity Paradox

In asymmetric catalysis mediated by spiro-ligands, the solvent is not merely a medium; it is a functional component of the "chiral pocket." For (R)-DTB-SpiroSAP-Bn , the catalytic cycle typically involves an electrophilic metal-carbene intermediate.

The Mechanistic Role of Solvent[1][2]
  • The Cage Effect: Non-polar solvents tighten the ion pair between the cationic metal center and its counterion (e.g.,

    
    , 
    
    
    
    ). This "tight cage" maximizes the steric influence of the DTB groups, enhancing enantiomeric excess (
    
    
    ).
  • Competitive Coordination: Solvents with lone pairs (THF, MeCN) can coordinate to the metal center, either displacing the labile substrate or blocking the chiral face of the catalyst.

  • Solubility vs. Structure: The "Bn" (benzyl) and "DTB" groups significantly increase lipophilicity. Unlike standard ligands that may require DCM, (R)-DTB-SpiroSAP-Bn often exhibits superior performance in aromatic hydrocarbons (Toluene, Xylene) due to

    
     stacking interactions that stabilize the active conformation.
    

Solvent Selection Matrix

The following table summarizes solvent compatibility based on dielectric constant (


), donor number (DN), and observed catalytic performance for (R)-DTB-SpiroSAP-Bn systems.
Solvent ClassRepresentative SolventsSolubility (Ligand)Coordination RiskImpact on eeRecommendation
Chlorinated DCM (

),

Excellent LowHigh Primary Choice (Benchmark)
Aromatic Toluene, o-Xylene, MesityleneGood (requires heating)Very LowVery High Optimization Target (Best for ee)
Ethereal THF, 1,4-Dioxane,

ExcellentHigh Low to ModerateAvoid (Competes with substrate)
Polar Aprotic MeCN, DMF, DMSOGoodCritical Trace/Racemic Strictly Prohibited
Aliphatic Hexane, CyclohexanePoorNoneVariableUse as Co-solvent only

Expert Insight: While DCM is the standard screening solvent, shifting to Toluene or Chlorobenzene often boosts


 by 2–5% due to the "aromatic slotting" effect, where the solvent molecule stabilizes the benzyl (Bn) wing of the ligand.

Experimental Protocols

Protocol A: Catalyst Complexation (Pre-Catalyst Formation)

Rationale: Forming the Metal-Ligand complex in a coordinating solvent and then removing it is risky. Always complex in the reaction solvent or a non-coordinating volatile.

Reagents:

  • Ligand: (R)-DTB-SpiroSAP-Bn (1.1 equiv)

  • Metal Precursor:

    
     or 
    
    
    
    (1.0 equiv)
  • Solvent: Anhydrous DCM or Toluene.

Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cool under

    
     flow.
    
  • Dissolution: Add (R)-DTB-SpiroSAP-Bn and the metal precursor.

  • Solvent Addition: Add anhydrous DCM (

    
    ).
    
  • Aging: Stir at room temperature for 1.0 hour .

    • Visual Check: The solution should turn from a suspension to a clear, often colored (green/blue for Cu) solution.

  • Use: Use immediately. Do not evaporate and redissolve unless necessary, as this can induce aggregation.

Protocol B: The "Solvent Scan" Screening Workflow

Rationale: To determine the optimal balance between rate (yield) and selectivity (ee).

Step-by-Step:

  • Prepare 4 separate reaction vials containing the catalyst solution (from Protocol A, solvent swapped if necessary via vacuum removal).

  • Solvent Charge: Add the following solvents to the vials:

    • Vial 1: DCM (Control)

    • Vial 2: Toluene (Non-polar/Aromatic)

    • Vial 3: CHCl3 (Polar/Chlorinated)

    • Vial 4: DCE (1,2-Dichloroethane - Higher T potential)

  • Substrate Addition: Add the diazo compound/substrate slowly via syringe pump (if applicable) to maintain low stationary concentration.

  • Temperature Control: Run all reactions at

    
     initially. If 
    
    
    
    is >80% but yield is low, increase T to
    
    
    (DCE/Toluene). If
    
    
    is <50%, lower T to
    
    
    .

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate helps researchers select the starting solvent based on substrate properties and ligand constraints.

SolventSelection Start Start: Select Solvent for (R)-DTB-SpiroSAP-Bn SubstratePolarity Is Substrate Highly Polar? Start->SubstratePolarity SolubilityCheck Does Ligand Dissolve? SubstratePolarity->SolubilityCheck No (Lipophilic) DCM Select DCM (Benchmark) SubstratePolarity->DCM Yes CoordinationCheck Is Solvent Coordinating? (THF, MeCN, DMF) SolubilityCheck->CoordinationCheck Yes SolubilityCheck->DCM No (Need Polarity) Toluene Select Toluene (Maximize ee) CoordinationCheck->Toluene No (Aromatic) DCE Select DCE (High Temp Required) CoordinationCheck->DCE No (Chlorinated/High T) Reject REJECT SOLVENT (Poisoning Risk) CoordinationCheck->Reject Yes

Caption: Figure 1. Decision matrix for solvent selection. Note that coordinating solvents are strictly rejected to preserve the Lewis acidity of the catalyst.

Figure 2: Catalytic Cycle & Solvent Interference

Visualizing where the solvent interacts with the cycle.

CatalyticCycle PreCat Pre-Catalyst (Ligand + Cu) ActiveSpecies Active Carbene Intermediate PreCat->ActiveSpecies Diazo Activation Product Chiral Product (R-Enantiomer) ActiveSpecies->Product Asymmetric Insertion Product->PreCat Regeneration GoodSolvent Non-Polar Solvent (Toluene/DCM) Stabilizes Cage GoodSolvent->ActiveSpecies Tight Ion Pair (High ee) BadSolvent Coordinating Solvent (MeCN/THF) Blocks Vacancy BadSolvent->PreCat Competitive Inhibition

Caption: Figure 2. Mechanistic view of solvent effects. Coordinating solvents (Red) inhibit the pre-catalyst, while non-polar solvents (Green) stabilize the active carbene intermediate.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Solvent coordination (poisoning) or poor solubility.Switch from THF/Ether to DCM. Ensure reagents are dry (water kills carbenes).
Low ee (<50%) Loose ion pairing or non-selective background reaction.Switch from DCM to Toluene or Hexane/DCM (1:1) mix. Lower temperature to

.
Ligand Precipitation "Bn" groups reducing solubility in aliphatics.Add minimal amount of

or DCM to solubilize, then dilute with Toluene.
Green/Blue Solution turns Black Catalyst decomposition (reduction to

).
Trace amines or oxidation. Degas solvent thoroughly (Freeze-Pump-Thaw).

References

  • Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH.
  • Zhu, S.-F., & Zhou, Q.-L. (2012).[1] "Well-defined binuclear chiral spiro copper catalysts for enantioselective N-H insertion." Journal of the American Chemical Society, 134(1), 436–442.

  • Liu, B., Zhu, S.-F., et al. (2007).[2] "Highly Enantioselective Insertion of Carbenoids into N-H Bonds Catalyzed by Copper Complexes of Chiral Spiro Bisoxazolines." Journal of the American Chemical Society, 129, 5834-5835.[2]

  • Prat, D., et al. (2014).[3] "A survey of solvent selection guides." Green Chemistry, 16, 4546–4551.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (R)-DTB-SpiroSAP-Bn

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R)-DTB-SpiroSAP-Bn CAS No: 1809609-52-6 Catalog Ref: Strem 15-1613 Chemical Identity: (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane[1][2]

Senior Scientist’s Overview

(R)-DTB-SpiroSAP-Bn is a third-generation, tridentate chiral P-N-S ligand designed for the Iridium-catalyzed asymmetric hydrogenation (AH) of challenging substrates, particularly


-alkyl-

-ketoesters
, simple ketones , and racemic

-keto lactams
(via Dynamic Kinetic Resolution).[2]

Unlike bidentate ligands, the SpiroSAP scaffold creates a rigid, highly defined chiral pocket around the Iridium center.[2] The specific inclusion of 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus provides exceptional steric bulk, which is critical for distinguishing between pro-chiral faces of bulky substrates.[2] The benzylthio (Bn) moiety modulates the electronic density at the metal center and offers secondary steric interactions that fine-tune enantioselectivity.[2]

Key Performance Metrics:

  • Enantioselectivity: Typically >97% ee, up to 99.9% ee for optimized substrates.[2]

  • Turnover Number (TON): High efficiency (up to 100,000 S/C) allows for low catalyst loading.[2]

  • Stability: The ligand itself is air-sensitive and must be handled under inert atmosphere, though the resulting Ir-complex exhibits moderate stability during the reaction.[2]

Troubleshooting Guide: Asymmetric Hydrogenation

This section addresses specific failure modes encountered when using the Ir-(R)-DTB-SpiroSAP-Bn system.

Scenario A: Low Enantiomeric Excess (ee < 90%)

The reaction proceeds, but the optical purity is insufficient.[2]

Diagnostic Question Technical Insight Corrective Action
Is the reaction temperature too high? High temperatures increase the conformational freedom of the substrate-catalyst complex, allowing "leakage" through the non-favored transition state.[2]Cool the reaction. Lower the temperature to 0°C or even -10°C. The SpiroSAP system is highly active; rate loss at low T is often negligible compared to the gain in ee.[2]
Are you using the optimal solvent? Protic solvents are required for the outer-sphere mechanism involving the NH proton.[2] However, steric bulk of the solvent matters.[2]Screen Alcohols. Methanol (MeOH) is standard.[2] If ee is low, switch to Ethanol (EtOH) or Trifluoroethanol (TFE) .[2] TFE can sometimes boost ee via hydrogen bonding effects.[2]
Is the base concentration correct? Base is needed to generate the active hydride species, but excess base can cause background racemization of the product (especially for

-keto esters).[2]
Titrate Base. Use exactly 1.0–1.2 equivalents relative to the metal (NOT the substrate), typically 10 mol% KOtBu relative to the catalyst (e.g., if S/C=1000, base is 0.01 mol%).[2]
Is the H₂ pressure too low? While counter-intuitive, some Ir-mechanisms show pressure-dependent ee due to competing catalytic cycles.[2]Increase Pressure. Operate at 50–60 bar (700–800 psi) . Ensure efficient gas-liquid mass transfer by increasing stirring speed (>800 rpm).
Scenario B: Low Conversion or No Reaction

The starting material remains unconsumed.[2]

Diagnostic Question Technical Insight Corrective Action
Was the catalyst activated properly? The pre-catalyst

must react with the ligand to form the active species before hydrogenation begins.[2]
Pre-complexation. Stir the Ligand and

in the solvent (e.g., DCM or MeOH) for 30–60 mins under inert gas before adding substrate and H₂.[2]
Is the substrate purity sufficient? Trace halides, sulfur, or free amines in the substrate can poison the Iridium center irreversibly.[2]Purify Substrate. Recrystallize or distill the substrate.[2] Pass liquid substrates through a short plug of neutral alumina or silica prior to use.[2]
Did the catalyst decompose? The active hydride species is air-sensitive.[2] If the solution turned from yellow/orange to black/colorless precipitate, it likely decomposed.[2]Strict Anaerobic Technique. Prepare all solutions in a glovebox or using rigorous Schlenk lines.[2] Degas all solvents via freeze-pump-thaw or sparging with Argon.[2]

Optimization Workflow & Protocol

The following diagram illustrates the critical path for synthesizing the active catalyst and executing the hydrogenation. Note the "Critical Control Points" (CCP) where failure is most likely.[2]

G cluster_0 Catalyst Preparation (Inert Atmosphere) cluster_1 Hydrogenation Reaction Ir_Pre [Ir(COD)Cl]2 (Metal Precursor) Mix Complexation Stir 30-60 min @ RT Ir_Pre->Mix Ligand (R)-DTB-SpiroSAP-Bn (Ligand) Ligand->Mix Solvent_1 Degassed Solvent (DCM or MeOH) Solvent_1->Mix Autoclave Autoclave Loading (Glovebox preferred) Mix->Autoclave Active Catalyst Soln Substrate Substrate (Ketone/Beta-Keto Ester) Substrate->Autoclave Base Base Additive (KOtBu, 1.0 eq to Ir) Base->Autoclave H2 Hydrogen Gas (30-60 bar) Reaction Reaction Stir >800 rpm, 25-40°C H2->Reaction Autoclave->Reaction Pressurize w/ H2 Analysis Workup & Analysis (Chiral HPLC/GC) Reaction->Analysis CCP1 CCP: Oxygen Exclusion Must remain inert until pressurized CCP1->Autoclave

Caption: Workflow for Ir-SpiroSAP Catalyzed Hydrogenation. Note the strict requirement for inert handling during catalyst formation and autoclave loading.

Standard Operating Procedure (SOP)
  • Catalyst Formation: In a glovebox, weigh

    
     (0.5 eq relative to ligand) and (R)-DTB-SpiroSAP-Bn (1.0 eq) into a vial.[2] Add anhydrous, degassed MeOH or DCM. Stir for 30–60 minutes. The solution should be clear yellow/orange.[2]
    
  • Substrate Preparation: Dissolve the substrate in the reaction solvent (typically MeOH).[2] Add the base (KOtBu), typically 10 mol% relative to the catalyst (not substrate), or 1.0 equivalent relative to the metal atom.[2]

  • Loading: Transfer the catalyst solution and substrate solution into the autoclave liner.

  • Pressurization: Seal the autoclave. Purge with H₂ three times (pressurize to 10 bar, vent). Finally, pressurize to operating pressure (30–60 bar).[2]

  • Reaction: Stir vigorously at the designated temperature.

Frequently Asked Questions (FAQs)

Q: Can I store the pre-formed catalyst solution? A: No. While the solid ligand is relatively stable, the active Iridium-hydride species formed in solution is unstable over long periods and highly sensitive to air.[2] Prepare the catalyst in situ immediately before use for maximum reproducibility.[2]

Q: Why is "Bn" (Benzyl) used instead of "Ph" (Phenyl) on the sulfur? A: The benzyl group is more flexible and electron-rich than the phenyl group.[2] In the SpiroSAP series, the Bn substituent often provides a "sweet spot" for substrates that are too bulky for the Ph-analogue but require more confinement than the Methyl-analogue.[2] It is particularly effective for


-aryl-

-ketoesters
.[2]

Q: My substrate has a free amine. Will this poison the catalyst? A: Primary amines can coordinate strongly to Iridium, potentially deactivating it.[2] However, SpiroSAP ligands are robust.[2] If inhibition occurs, try adding a stoichiometric amount of HCl to protonate the amine (forming the ammonium salt) and run the hydrogenation under acidic conditions, or use the Dynamic Kinetic Resolution (DKR) protocol if it is a


-keto lactam.[2]

Q: Is this catalyst suitable for industrial scale-up? A: Yes. The SpiroSAP class (developed by Q.-L. Zhou) is renowned for high TONs (up to 100,000+).[2] For scale-up, ensure the H₂ mass transfer is adequate (high-performance impellers) and strictly control the S/C ratio to minimize cost.[2]

References

  • Zhou, Q.-L. et al.

    
    -Ketoesters with Chiral Spiro P-N-S Ligands."[2] Journal of the American Chemical Society.[2]  (Note: This is the foundational work on SpiroSAP ligands).[2]
    
  • Strem Chemicals. "Chiral SpiroSAP Ligand Kit & Product Data: (R)-DTB-SpiroSAP-Bn." Strem Catalog.

  • Xie, J.-H., & Zhou, Q.-L. "Spiro Ligands for Asymmetric Catalysis."[2] Accounts of Chemical Research.

  • BenchChem. "(R)-DTB-SpiroPAP and SpiroSAP Ligand Family Introduction."

Sources

Catalyst poisoning and deactivation in spiro ligand reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Poisoning & Deactivation in Spiro-Ligand Systems

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Diagnostic Triage: Why Did My Reaction Stop?

Before assuming catalyst death, you must differentiate between kinetic stalling (reaction too slow) and catalyst deactivation (active species destroyed).

Visual Troubleshooting Workflow

Use this logic flow to identify the root cause of your yield loss.

DiagnosticFlow Start Reaction Stalled/Failed CheckColor Check Reaction Solution Color Start->CheckColor BlackPpt Black Precipitate Visible? CheckColor->BlackPpt SolnClear Solution Remains Clear/Homogeneous CheckColor->SolnClear Aggreg Metal Aggregation (Pd Black) Ligand dissociation or oxidation BlackPpt->Aggreg Yes AddSubstrate Add Fresh Substrate (Standard Addition) SolnClear->AddSubstrate RateRecover Rate Recovers AddSubstrate->RateRecover NoRate No Rate Recovery AddSubstrate->NoRate ProdInhib Product Inhibition (Competitive Binding) RateRecover->ProdInhib TrueDeact True Catalyst Deactivation (Poisoning/Dimerization) NoRate->TrueDeact

Figure 1: Decision tree for distinguishing between aggregation, product inhibition, and molecular deactivation.

Deep Dive: Common Deactivation Mechanisms

Spiro ligands (e.g., SPINOL-derived SDP, SIPHOX, SpiroPAP ) are prized for their rigid 1,1'-spirobiindane backbone, which prevents the conformational flexibility that plagues other ligands.[1] However, this rigidity does not protect the metal center from chemical poisoning.

Scenario A: Iridium-Catalyzed Asymmetric Hydrogenation

Common Ligands: SpiroPAP, SIPHOX, Spiro-P,N

The Pathology: In Iridium hydrogenation cycles, the active species is often a monomeric Ir(III) hydride. A common deactivation pathway is the formation of inactive Ir-hydride bridged dimers or trimers . This is concentration-dependent; higher catalyst loadings can paradoxically lower TON (Turnover Number) by promoting dimerization.

The Poison: Halides (Cl⁻, I⁻) . Precursors like


 are often used. If the chloride is not fully scavenged (or if the substrate contains trace halides), the chloride binds tightly to the Ir center, preventing 

oxidative addition or substrate coordination.
Scenario B: Palladium-Catalyzed Coupling (C-N, C-C)

Common Ligands: Spiro-SDP, Spiro-Bisoxazoline

The Pathology: Spiro-phosphines are robust, but trace oxygen can oxidize the phosphorus center (


), rendering the ligand unable to bind Pd. Once the ligand dissociates, the "naked" Pd atoms aggregate into Palladium Black  (nanoparticles), which are catalytically active for racemic background reactions but inactive for enantioselective pathways.

The Poison: Strongly Coordinating Heterocycles . Substrates containing pyridines, imidazoles, or free amines can outcompete the spiro ligand for coordination sites, shutting down the chiral cycle.

Remediation Protocols

These protocols are designed to be self-validating : the result of the test confirms the diagnosis.

Protocol 1: The "Smart" Mercury Drop Test

Use this to confirm if your catalyst has degraded into heterogeneous nanoparticles.

Warning: Conventional wisdom suggests adding Hg(0) poisons nanoparticles. However, recent studies (Ananikov et al.) show Hg can also react with homogeneous complexes via redox-transmetalation. Do not rely on this test alone.

Step-by-Step:

  • Split Reaction: Take your stalled reaction mixture and split it into two vials (A and B) under inert atmosphere.

  • Mercury Addition: Add one drop (~300 equiv relative to metal) of metallic Hg to Vial A. Leave Vial B as control.

  • Agitation: Stir both vigorously for 15 minutes.

  • Filtration: Filter Vial A through a 0.2

    
     PTFE filter to remove Hg and potential amalgams.
    
  • Re-initiation: Add fresh substrate to both vials.

  • Analysis:

    • If Vial A is dead and Vial B is active: You likely had active nanoparticles (heterogeneous).

    • If Vial A and B are both active: Your catalyst is homogeneous and stable.

    • If Vial A and B are both dead: The poison is dissolved in the solution (e.g., halide or soluble poison), OR Hg reacted with your homogeneous catalyst (False Positive).

Protocol 2: Chloride Scavenging (The "Silver Bullet")

Use this for Ir-Spiro hydrogenation systems showing low conversion.

The Logic: If chloride ions are poisoning the Ir center, precipitating them as AgCl will reactivate the catalyst.

Step-by-Step:

  • Prepare the catalyst precursor mixture (e.g.,

    
     + Spiro Ligand).
    
  • Add AgBArF (Silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) or AgPF₆ (1.1 equivalents relative to Cl).

  • Stir for 30 minutes. A white precipitate (AgCl) implies successful scavenging.

  • Critical Step: Filter the solution through Celite before adding the substrate. Free silver ions can catalyze background reactions or oxidize sensitive substrates.

Data Summary: Poison Tolerance Table

Poison ClassMechanism of ActionSusceptible SystemRemediation Strategy
Halides (Cl⁻, Br⁻, I⁻) Blocks coordination site; forms stable bridging species.Ir-Spiro HydrogenationUse non-coordinating counterions (BARF⁻); Add Ag salts.
Oxygen (

)
Oxidizes Phosphine (

); induces ligand dissociation.
Pd-SDP / Rh-SpiroDegas solvents (Freeze-Pump-Thaw x3); Keep under Ar/N₂.
Pyridines / Amines Competitive binding (Lewis base poisoning).Lewis Acidic Metals (Ir, Cu)Increase catalyst loading; Use Bronsted acid additive (activates imine, protects catalyst).
Water Hydrolysis of imine substrates; protonation of basic ligands.Ir-SpiroPAPAdd molecular sieves (4Å); Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q: My enantioselectivity (ee) drops over time. Is this catalyst poisoning? A: Likely not poisoning, but ligand modification or background reaction .

  • Ligand Modification: If the spiro backbone partially degrades, the confinement relaxes, lowering ee.

  • Background Reaction: If the catalyst decomposes to "naked" metal (e.g., Pd nanoparticles), this metal catalyzes the reaction racemically. As the chiral catalyst dies, the racemic pathway takes over, eroding the net ee.

    • Test: Perform the reaction at lower temperature. If ee improves significantly, the racemic background reaction was likely the culprit.

Q: Can I recycle the Spiro catalyst? A: Generally, no . While the spiro backbone is rigid, the active metal-hydride species are air-sensitive. Attempting to precipitate and wash the catalyst usually leads to oxidation or cluster formation. For high-value processes, consider immobilized spiro ligands (e.g., on silica or polymers), though this often comes at a cost to activity.

Q: Why does my Ir-Spiro catalyst work for acetophenones but fail for bulky ketones? A: This is a Steric Mismatch , not poisoning. The "privileged" nature of spiro ligands comes from their deep chiral pocket. If the substrate is too bulky (e.g., tert-butyl ketones), it physically cannot enter the coordination sphere.

  • Solution: Switch to a spiro ligand with "flatter" substituents on the phosphorus wings (e.g., replace Xyl groups with Phenyl).

References

  • Zhou, Q.-L. (2011).[2] Privileged Chiral Ligands and Catalysts. Wiley-VCH.[3] (Foundational text on the 1,1'-spirobiindane scaffold).

  • Bao, D.-H., et al. (2015).[3] "Development of Chiral Spiro P-N-S Ligands for Iridium-Catalyzed Asymmetric Hydrogenation." Angewandte Chemie International Edition, 54(30), 8791-8794.[3] Link

  • Ananikov, V. P., et al. (2023).[4] "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." Organometallics, 42(19), 2938-2945.[4] Link

  • Crabtree, R. H. (2011). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 115(1), 127-150.
  • Xie, J.-H., & Zhou, Q.-L. (2008). "Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions." Accounts of Chemical Research, 41(5), 581-593. Link

Sources

Technical Support Center: Purification of (R)-DTB-SpiroSAP-Bn Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-DTB-SpiroSAP-Bn and related chiral spirocyclic phosphoric acid (SPA) reaction products. This guide is designed for researchers, scientists, and professionals in drug development who utilize these powerful catalysts in asymmetric synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying these valuable compounds, ensuring high purity and optimal yields.

Introduction

(R)-DTB-SpiroSAP-Bn is a member of the expanding class of chiral spirocyclic phosphoric acids (SPAs), which have become indispensable catalysts in modern asymmetric synthesis.[1][2] Their ability to induce high stereoselectivity in a wide range of reactions makes them highly valuable. However, the purification of the final reaction products, as well as the catalyst itself, can present unique challenges. Common issues include removing unreacted starting materials, separating the product from the acidic catalyst, and dealing with closely related side products. This guide provides a structured approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my (R)-DTB-SpiroSAP-Bn catalyzed reaction?

A1: The impurity profile of your reaction will largely depend on the specific substrates and reaction conditions. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.

  • Catalyst Residue: The chiral phosphoric acid catalyst, (R)-DTB-SpiroSAP-Bn, may be present in the crude product.

  • Side Products: These can arise from alternative reaction pathways or degradation of starting materials or products.

  • Solvent and Reagent Residues: Residual solvents or other reagents used in the reaction or work-up can also be present.[3]

Q2: How do I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring purification. It allows for rapid assessment of the separation of your target compound from impurities. When developing a TLC method, aim for a solvent system that gives your product a retention factor (Rf) between 0.2 and 0.4 for optimal separation during column chromatography.[4]

Q3: Can I use recrystallization to purify my product?

A3: Yes, recrystallization is a powerful technique for purifying solid compounds and can often yield highly pure crystalline material.[5][6][7] The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your (R)-DTB-SpiroSAP-Bn reaction products.

Problem Potential Cause(s) Recommended Solution(s)
Low product yield after column chromatography. 1. Product decomposition on silica gel: The acidic nature of silica gel can degrade sensitive compounds. 2. Improper solvent system: The chosen eluent may not be effectively separating the product from impurities, leading to mixed fractions. 3. Product is too polar/non-polar: The product may be irreversibly adsorbed to the silica or eluting with the solvent front.1. Neutralize the silica gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites.[4] 2. Optimize the eluent: Systematically screen different solvent systems using TLC to find one that provides good separation. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[4] 3. Consider alternative stationary phases: For highly sensitive or very polar compounds, consider using neutral alumina or reverse-phase silica gel.[4]
Streaking or tailing of spots on the TLC plate. 1. Sample is too concentrated: Overloading the TLC plate can lead to poor separation.[9] 2. Compound is highly polar or acidic/basic: Strong interactions with the silica gel can cause streaking. 3. Insoluble material in the sample: Particulates can interfere with the chromatography.1. Dilute the sample: Prepare a more dilute solution of your crude product for TLC analysis. A 1% solution is a good starting point.[9] 2. Modify the mobile phase: Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine is often effective. 3. Filter the sample: Ensure your sample is fully dissolved and filter it through a small plug of cotton or a syringe filter before spotting on the TLC plate.
Difficulty separating the product from the (R)-DTB-SpiroSAP-Bn catalyst. 1. Similar polarities: The product and the catalyst may have similar Rf values in many solvent systems. 2. Acid-base interactions: The acidic nature of the catalyst can cause it to interact with basic products, leading to co-elution.1. Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic catalyst into the aqueous layer. Caution: Ensure your product is stable to basic conditions. 2. Specialized chromatography: Consider using a different stationary phase, such as alumina, or employing a more polar solvent system that can better differentiate between the product and the highly polar phosphoric acid.
Product "oils out" during recrystallization instead of forming crystals. 1. Solution is supersaturated: The concentration of the product is too high. 2. Cooling is too rapid: Fast cooling does not allow for the ordered arrangement of molecules into a crystal lattice.[7] 3. Inappropriate solvent: The chosen solvent may not be ideal for crystallization.1. Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. 2. Slow cooling: Ensure the solution cools gradually to room temperature before placing it in an ice bath. Insulating the flask can help. 3. Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites. 4. Seed crystals: If available, add a tiny crystal of the pure product to induce crystallization. 5. Re-evaluate the solvent system: Experiment with different solvents or solvent mixtures.[10]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a neutral to moderately polar compound from a reaction catalyzed by (R)-DTB-SpiroSAP-Bn.

1. Preparation of the Crude Sample: a. After the reaction is complete, perform an appropriate aqueous work-up. To remove the acidic catalyst, consider washing the organic layer with a saturated solution of sodium bicarbonate. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Development of the Chromatographic System: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Using a TLC plate, spot the crude mixture and relevant standards (starting materials, if available). c. Develop the TLC plate in various solvent systems. A good starting point for many products from SPA-catalyzed reactions is a mixture of petroleum ether (or hexanes) and ethyl acetate.[11] d. Identify a solvent system that provides good separation between your product and impurities, with a product Rf value between 0.2 and 0.4.

3. Column Packing and Sample Loading: a. Select an appropriately sized column based on the amount of crude material. b. Pack the column with silica gel using the chosen eluent (wet packing is recommended). c. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). d. Carefully load the sample onto the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system, applying gentle positive pressure. b. Collect fractions in an orderly manner (e.g., in test tubes or vials). c. Monitor the elution process by TLC, spotting every few fractions to track the separation.

5. Product Isolation: a. Combine the fractions containing the pure product as determined by TLC. b. Concentrate the combined pure fractions under reduced pressure to yield the purified product. c. Characterize the final product to confirm its identity and purity (e.g., by NMR, MS, HPLC).

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. Place a small amount of the crude product in several test tubes. b. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature. c. Heat the tubes that showed poor solubility. A good solvent will dissolve the compound when hot. d. Allow the hot solutions to cool slowly. The best solvent will result in the formation of crystals upon cooling. Common solvent systems include hexane/ethyl acetate, ethanol, or methanol/water.[10]

2. Recrystallization Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. d. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. e. Once the solution has reached room temperature and crystal formation has ceased, cool the flask further in an ice bath to maximize the yield.

3. Isolation and Drying of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Allow the crystals to dry thoroughly under vacuum.

Visual Workflows

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Wash) start->workup tlc_analysis Analyze by TLC separation_choice Choose Purification Method tlc_analysis->separation_choice workup->tlc_analysis column_chrom Flash Column Chromatography separation_choice->column_chrom Complex Mixture recrystallization Recrystallization separation_choice->recrystallization Solid with Few Impurities purity_check Check Purity (TLC, NMR, HPLC) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95% further_purification Further Purification Needed purity_check->further_purification Purity < 95% further_purification->separation_choice

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • Laurence, M. (n.d.). Recrystallization. MIT Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chen, M., et al. (2023). Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Advances, 13(28), 19353-19357. Available from: [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • Sotelo, J., et al. (2022). Influence of Impurities from Manufacturing Process on the Toxicity Profile of Boron Nitride Nanotubes. Small, 18(49), e2203259. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Zhang, Z., & Chen, P. (2018). Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry, 16(33), 5935-5949. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Yang, F. (2021). Applications of chiral spirocyclic phosphoric acid in the synthesis of natural products. E3S Web of Conferences, 271, 02032. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Introduction: The Critical Role of Base in SpiroSAP Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Ir-SpiroSAP Catalytic Efficiency

Topic: Impact of Base Additives on SpiroSAP Catalytic Efficiency Document ID: TS-SAP-004 Last Updated: 2025-05-12 Audience: Process Chemists, Medicinal Chemists, R&D Scientists[1]

Welcome to the SpiroSAP technical hub. The SpiroSAP (Spiro-Phosphine-Amine-Sulfur) ligand class, specifically the tridentate Ir-SpiroSAP complexes (e.g., Ir-P-N-S systems), represents the gold standard for the asymmetric hydrogenation (AH) of challenging substrates like


-alkyl-

-ketoesters and

-keto lactams.[1][2]

Unlike simple bidentate ligands, SpiroSAP's tridentate coordination creates a rigid, highly defined chiral pocket.[1] However, the base additive is not merely a pH adjuster; it is a mechanistic switch.[1] It performs two critical functions:[1]

  • Catalyst Activation: Scavenging HCl from the iridium precursor to generate the active iridium-hydride species.[1]

  • Substrate Conditioning (DKR): In Dynamic Kinetic Resolution (DKR) protocols, the base facilitates the rapid racemization of the

    
    -stereocenter, ensuring high diastereoselectivity.[1]
    

This guide addresses the most common failure modes related to base additives: catalyst deactivation , stalled DKR cycles , and enantioselectivity erosion .[1]

Module 1: Base Selection & Optimization Strategy

The "Goldilocks" Principle of Basicity Choosing the wrong base is the #1 cause of low Turnover Numbers (TON).[1] The base must be strong enough to activate the pre-catalyst but not so aggressive that it triggers aldol condensation of the substrate or decomposes the delicate Ir-H intermediate.[1]

Comparative Impact of Base Additives
Base ClassExamplespKa (DMSO)SuitabilityMechanism of Action / Failure
Alkoxides

,

,

29–32High Standard Choice. Rapidly generates active Ir-H species.[1] Essential for DKR of

-ketoesters.[1] Risk: Can cause substrate hydrolysis if water is present.[1]
Carbonates

,

~18Medium Milder Alternative. Use when substrates are sensitive to strong bases.[1] Slower activation; requires higher H

pressure (50+ atm).[1]
Organic Amines

,

9–12Low Not Recommended. Often coordinate competitively to Ir, blocking the active site.[1] Leads to significant drops in conversion and ee.[1]
Hydroxides

,

15.7Critical Biphasic Only. Generally avoided in homogeneous ethanol systems due to nucleophilic attack on ester substrates.[1]
Protocol: Base Screening Workflow

Standard conditions: 1.0 mmol Substrate, 0.1 mol% Ir-SpiroSAP, 2.0 mL EtOH.[1]

  • Initial Screen: Start with

    
     (5.0 mol%) .[1] This is the baseline for 90% of SpiroSAP applications.[1]
    
  • Sensitivity Check: If byproduct formation (aldol/hydrolysis) > 5%, switch to

    
     (10 mol%) .
    
  • Stoichiometry Optimization:

    • Simple Ketones: Base/Catalyst ratio = 10:1 to 50:1.[1]

    • DKR Substrates: Base must be optimized relative to substrate (typically 5–10 mol% relative to substrate) to ensure racemization rate > hydrogenation rate.[1]

Module 2: Troubleshooting DKR Failures (Dynamic Kinetic Resolution)

Symptom: High Yield, but Low Diastereoselectivity (cis/trans ratio) or Low ee.[1] Diagnosis: The "Racemization Lag."[1] In DKR, the base must racemize the "slow-reacting" enantiomer of the substrate faster than the catalyst hydrogenates it.[1] If the base is too weak or diluted, the catalyst "locks in" the wrong isomer.[1]

Visualizing the Base-Driven DKR Cycle

DKR_Mechanism Substrate_R Substrate (R-isomer) (Slow Reacting) Enolate Achiral Enolate Intermediate Substrate_R->Enolate Base (Deprotonation) Product Chiral Product (High ee/dr) Substrate_R->Product Slow Hydrogenation (Mismatched) Substrate_S Substrate (S-isomer) (Fast Reacting) Substrate_S->Product Fast Hydrogenation (Ir-SpiroSAP) Enolate->Substrate_R Protonation Enolate->Substrate_S Protonation Ir_Complex Ir-SpiroSAP-H2 (Catalyst)

Figure 1: The Base-Mediated Dynamic Kinetic Resolution (DKR) Cycle. The red path (Base Deprotonation) must be faster than the blue path (Hydrogenation) to achieve high stereoselectivity.

Corrective Actions:

  • Increase Base Concentration: Move from 2 mol% to 10 mol%

    
    .
    
  • Change Counter-ion: Switch from Sodium (

    
    ) to Potassium (
    
    
    
    ) or Cesium (
    
    
    ). Larger cations often increase the solubility and basicity of the carbonate/alkoxide in organic solvents, accelerating racemization.[1]
  • Solvent Switch: Ensure the solvent is protic (Ethanol/Methanol).[1] Aprotic solvents (DCM, Toluene) suppress the proton-shuttle mechanism required for base-mediated racemization.[1]

Module 3: Catalyst Stability & Handling

Symptom: Reaction turns black/brown (colloidal Ir) and stops.[1] Cause: Base-induced decomposition.[1] While SpiroSAP ligands are robust, the active Ir-dihydride species is sensitive.[1] High concentrations of strong base (


 M) can strip the ligand or promote cluster formation.[1]

Stability Protocol:

  • Order of Addition:

    • Solvent[1][2]

    • Substrate[1][2][3]

    • Base (Stir for 5 mins to ensure homogeneity/racemization)

    • Catalyst (Add LAST)

  • Why? Adding base to the catalyst in the absence of substrate (which acts as a ligand/stabilizer) can trigger immediate decomposition.[1]

FAQ: Frequently Asked Questions

Q1: Can I use organic bases like Triethylamine (TEA) to avoid salt residues? A: No. Organic amines like TEA and DBU are strong coordinators.[1] They compete with the substrate for the open coordination site on the Iridium center, effectively poisoning the catalyst.[1] Stick to inorganic bases (


, 

) which have non-coordinating counter-ions.[1]

Q2: My reaction works at 100 mg scale but fails at 10 g. Why? A: Check your H


 mass transfer  and Base Solubility .
  • At larger scales, solid bases like

    
     may not dissolve fully, leading to an effective base concentration that is too low.[1]
    
  • Solution: Use a pre-dissolved solution of

    
     in EtOH or ensure vigorous stirring (>800 RPM) to maintain base saturation.[1]
    

Q3: The literature uses 50 atm H


. Can I run this at balloon pressure (1 atm)? 
A:  Generally, no .[1] SpiroSAP systems typically require 10–50 atm H

.[1] Low pressure slows the hydrogenation step.[1] While this might theoretically help DKR (by allowing more time for racemization), the active Ir-H species is often unstable at low H

pressure, leading to catalyst death before conversion is complete.[1]

References

  • Development of Chiral Spiro P-N-S Ligands for Iridium-Catalyzed Asymmetric Hydrogenation. Source: PubMed / National Institutes of Health (NIH) Citation:[1] Zhou, Q. L., et al. (2015).[1] Development of Chiral Spiro P-N-S Ligands (SpiroSAP)...

  • Dynamic Kinetic Resolution of Cyclic

    
    -Ketoesters via Asymmetric Hydrogenation. 
    Source: ACS Publications (Organic Letters)
    Citation:[1] Xie, J. H., et al. (2021).[1] Dynamic Kinetic Resolution... Using Ir-SpiroSAP.
    [1][3][4][5][6]
    
  • Recent Advances in Catalytic Asymmetric Hydrogen

    
    -Ketoesters. 
    Source: ACS Publications (Chemical Reviews)
    Citation:[1] Review of Ir-SpiroPAP and SpiroSAP systems.[1][2][3][7][8][9]
    [1]
    
  • Iridium Catalyzed Asymmetric Hydrogenation (Mechanistic Insights). Source: Universitat Rovira i Virgili Citation: Mechanistic investigations into catalyst deactivation and base effects.[1]

Sources

Overcoming steric hindrance in bulky ketone hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Asymmetric Hydrogenation Role: Senior Application Scientist Status: Active | Version: 2.4 (Current)

Strategic Framework: The "Steric Wall"

Welcome to the Advanced Catalysis Support Center. If you are here, your standard Noyori protocol likely failed—yielding <10% conversion or poor enantiomeric excess (ee) on a sterically demanding ketone (e.g., tert-butyl ketones, ortho-substituted acetophenones, or adamantyl derivatives).

When hydrogenating bulky ketones, the primary failure mode is not electronic but geometric. The "Outer-Sphere" mechanism relies on a precise lock-and-key fit between the catalyst's chiral pocket and the substrate. Bulky groups prevent the formation of the critical six-membered transition state.

The Mechanism of Failure

The diagram below illustrates the steric clash points in a standard Ru-monohydride mechanism.

G cluster_0 Catalyst-Substrate Interface Ru Ru Center (Hydride Source) TS 6-Membered Transition State Ru->TS Ru-H delivery Ligand Chiral Ligand (Steric Wall) Substrate Bulky Ketone (t-Bu / Adamantyl) Ligand->Substrate STERIC CLASH (Reaction Stops) Ligand->TS Enantio-control Substrate->TS Approach Outcome Low Conversion / Low ee TS->Outcome If clash occurs

Figure 1: Mechanistic bottleneck in bulky ketone hydrogenation. The ligand architecture must accommodate the substrate's bulk while maintaining chiral rigidity.

Catalyst Selection Guide (The Hardware)

For bulky substrates, "standard" catalysts like RuCl(p-cymene)[(S,S)-TsDPEN] often fail because the chiral pocket is too tight. You must switch to catalysts with wider "bite angles" or flexible pockets.

Comparative Performance Matrix
Substrate ClassBulk LevelRecommended Catalyst SystemWhy?
Ortho-subst. Acetophenones ModerateRu-XylBINAP / DAIPEN The xylyl groups on BINAP create a deeper, more flexible pocket than phenyl groups, accommodating ortho bulk.
Tert-butyl Ketones HighRu-TolBINAP / PICA The PICA (

-picolylamine) ligand creates a large open quadrant, allowing tert-butyl groups to approach the Ru-H center.[1]
2,4,6-Triisopropyl types ExtremeRu-MAC (Tridentate) Tridentate ligands prevent ligand dissociation under stress and force the substrate into the active site via a rigid geometry.
Adamantyl Ketones ExtremeBiocatalysis (KREDs) When chemical sterics fail, enzyme active sites (evolved or engineered) offer "induced fit" flexibility that metal complexes cannot match.

Troubleshooting & FAQs

Issue 1: "My reaction stalls at ~40% conversion."

Diagnosis: This is often Product Inhibition or Reversibility . In Transfer Hydrogenation (ATH) using Isopropanol (IPA), the reaction is an equilibrium (Oppenauer oxidation vs. MPV reduction). Bulky alcohols are thermodynamically less stable than their ketone counterparts, pushing the equilibrium back toward the starting material.

Corrective Actions:

  • Switch Hydrogen Source: Move from IPA (reversible) to Formic Acid/Triethylamine (5:2) . This releases CO₂, making the step irreversible.

    • Caution: Ensure your catalyst tolerates acidic media (most Ru-TsDPEN systems do).

  • Switch to High Pressure: Use H₂ gas (20–50 bar) in Methanol. This removes the acetone byproduct issue entirely.

Issue 2: "I have conversion, but the enantioselectivity (ee) is < 50%."

Diagnosis: "Loose Fit" Mechanism. The steric bulk is preventing the substrate from sitting deep in the chiral pocket. It is reacting via a non-selective "outer-outer" sphere pathway or the background uncatalyzed reaction is competing.

Corrective Actions:

  • Lower the Temperature: Counter-intuitive, but lowering T to 0°C or -10°C suppresses the non-selective background pathway more than the catalyzed pathway.

  • Change the Base: Switch from KOH to t-BuOK . The bulky cation (

    
     associated with 
    
    
    
    ) can alter the transition state geometry, sometimes improving ee for bulky substrates.
Issue 3: "The catalyst dies immediately (solution turns black)."

Diagnosis: Steric Deactivation. Bulky substrates can force ligand dissociation. If the diamine ligand falls off, the Ru centers aggregate into inactive Ru-black.

Corrective Actions:

  • Increase Ligand Stability: Switch to a Tridentate Ligand (e.g., Ru-Macho or Ru-MAC) which is chelated more strongly and resists dissociation.

  • Solvent Degassing: Bulky hydrogenations are slower. Longer reaction times mean higher sensitivity to trace O₂. Ensure rigorous freeze-pump-thaw cycles.

Validated Protocol: Hydrogenation of tert-Butyl Phenyl Ketone (Pivalophenone)

Objective: Achieve >95% conversion and >90% ee on a sterically hindered tert-butyl ketone. Method: Asymmetric Transfer Hydrogenation (ATH) using a Modified Noyori System.

Reagents
  • Substrate: Pivalophenone (1.0 mmol)

  • Catalyst: RuCl (Note: If this fails, upgrade to RuCl ).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope). Crucial for bulky substrates to prevent reversibility.

  • Solvent: DMF (Dimethylformamide). Polar aprotic solvents often stabilize the charge-separated transition state better for bulky substrates than IPA.

Step-by-Step Workflow
  • Catalyst Pre-Activation (The "Induction" Fix):

    • In a Schlenk tube, mix the Ru-catalyst (1 mol%) with the Formic Acid/TEA mixture (2.0 mL) without the substrate.

    • Stir at 25°C for 15 minutes. You should see a color change (often orange to deep red/purple), indicating the formation of the active Ru-Hydride species.

  • Substrate Addition:

    • Dissolve Pivalophenone (1.0 mmol) in 0.5 mL DMF.

    • Inject the substrate solution into the active catalyst mixture under Argon flow.

  • Reaction Phase:

    • Stir at 30°C for 24 hours.

    • Note: Do not heat excessively (>60°C) as this degrades the enantioselectivity for this specific substrate class.

  • Workup:

    • Quench with water (5 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).[2]

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid).

  • Analysis:

    • Check conversion via GC/NMR.

    • Check ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

Decision Support Diagram

Use this flowchart to navigate your experimental optimization.

Troubleshooting Start Start: Bulky Ketone Hydrogenation CheckConv Check Conversion (24h) Start->CheckConv LowConv < 50% Conversion CheckConv->LowConv Stalled GoodConv > 90% Conversion CheckConv->GoodConv Complete CheckEE Check Enantioselectivity (ee) LowEE < 80% ee CheckEE->LowEE Poor Selectivity Success Success: Scale Up CheckEE->Success High Selectivity Sol_Rev Switch to Irreversible H-Source (HCOOH/TEA) LowConv->Sol_Rev If using IPA Sol_Press Switch to High Pressure H2 (50 bar, MeOH) LowConv->Sol_Press If HCOOH fails GoodConv->CheckEE Sol_Temp Lower Temp (0°C) Increase Time LowEE->Sol_Temp First Step Sol_Ligand Change Ligand Class (Phenyl -> Xylyl) LowEE->Sol_Ligand Second Step

Figure 2: Troubleshooting logic for optimization of steric failures.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition.

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst. Journal of the American Chemical Society.[3][4]

  • Touge, T., et al. (2016). Efficient Ru-Catalyzed Transfer Hydrogenation of Bulky Ketones Imparted by a Monosubstituted Amino-Carbene Ligand.[1] Journal of the American Chemical Society.[3][4]

  • Arai, N., et al. (2008). Catalytic Asymmetric Hydrogenation of tert-Alkyl Ketones. Journal of Organic Chemistry.

Sources

Technical Support Center: (R)-DTB-SpiroSAP-Bn Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-DTB-SpiroSAP-Bn, a sophisticated chiral phosphine ligand. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability and efficacy of its solutions. Adherence to these protocols is critical for ensuring experimental reproducibility and success.

The core challenge in handling (R)-DTB-SpiroSAP-Bn stems from the phosphorus (III) center, which is susceptible to oxidation. This guide is structured to provide not just procedures, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (R)-DTB-SpiroSAP-Bn solution degradation?

A: The primary degradation pathway is the oxidation of the phosphine moiety to the corresponding phosphine oxide by atmospheric oxygen. This process is often irreversible and renders the ligand inactive for its intended catalytic or binding purpose. For this reason, handling the compound under an inert atmosphere is non-negotiable.[1][2]

Q2: My solution of (R)-DTB-SpiroSAP-Bn has turned slightly yellow. Is it still usable?

A: A slight color change can be an indicator of degradation, though it is not a definitive test. The best course of action is to re-qualify the solution using an analytical technique like HPLC or ³¹P NMR to check for the presence of phosphine oxide or other impurities before use in a critical reaction.

Q3: What is the recommended storage temperature for solutions?

A: Solutions should be stored in a cool, dry, and dark environment.[3] For long-term storage, refrigeration (2-8 °C) is recommended. Ensure the container is properly sealed to prevent condensation from forming inside the vial upon removal from the cold, as moisture can also be detrimental.

Q4: Which solvents are recommended for preparing stock solutions?

A: Use high-purity, anhydrous, and degassed aprotic solvents. Common choices include toluene, THF, or dioxane. It is critical to ensure solvents are free of dissolved oxygen and water.[4]

Q5: How long can I store a prepared stock solution?

A: With strict adherence to inert atmosphere techniques and proper storage conditions, a solution can be stable for several weeks. However, for highly sensitive applications, it is best practice to use freshly prepared solutions or to re-validate the purity of a stored solution if it has been kept for more than a few days.

Troubleshooting Guide

Encountering unexpected results can be frustrating. This section addresses common issues, their probable causes rooted in ligand instability, and actionable solutions.

Observed Problem Potential Root Cause Recommended Action & Explanation
Failed or Low-Yield Reaction Ligand has oxidized to the inactive phosphine oxide due to exposure to air.Prepare a fresh solution of (R)-DTB-SpiroSAP-Bn using rigorously applied inert atmosphere techniques. Ensure all glassware is dry and solvents are properly degassed.[1][2]
Inconsistent Chromatographic Profile (HPLC/GC) Partial degradation of the ligand, leading to multiple species. This can manifest as shifting retention times or the appearance of new peaks.Analyze a freshly prepared standard to confirm the expected retention time. If degradation is confirmed, discard the old solution. Implement a stricter inert handling protocol.
Precipitate in a Previously Clear Solution The degraded phosphine oxide may have lower solubility in the chosen solvent. Alternatively, the solution may have been stored at too low a temperature, or solvent evaporation has occurred.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product. Filter the solution through a PTFE syringe filter under inert conditions, but it is highly recommended to discard it and prepare a fresh batch.
Difficulty Reproducing a Published Result The stability and activity of chiral ligands can be affected by trace impurities in reagents or solvents, or subtle differences in handling procedures.[5]Review your handling protocol against best practices for air-sensitive reagents.[4] Consider that the history of the analytical column can also impact results in chiral separations.[5] It may be necessary to use a new or dedicated column.

Core Mechanisms & Proactive Stability Management

Understanding the "why" behind handling protocols is key to preventing degradation.

Primary Degradation Pathway: Oxidation

The lone pair of electrons on the phosphorus atom in (R)-DTB-SpiroSAP-Bn is readily attacked by atmospheric oxygen. This converts the catalytically active phosphine (P(III)) to the inactive phosphine oxide (P(V)).

Ligand (R)-DTB-SpiroSAP-Bn (Active P(III)) Oxidized Phosphine Oxide (Inactive P(V)) Ligand->Oxidized Oxidation O2 Atmospheric O₂ O2->Oxidized caption Fig 1. Oxidation of the Phosphine Ligand.

Fig 1. Oxidation of the Phosphine Ligand.

To prevent this, all manipulations must be performed under an inert atmosphere, such as high-purity nitrogen or argon.

Best Practices for Storage and Handling
  • Solid Compound: Store the solid (R)-DTB-SpiroSAP-Bn in its original container, tightly sealed, inside a desiccator or glovebox.

  • Inert Atmosphere: All solution transfers should be performed using Schlenk line techniques or within a glovebox.[2][6]

  • Glassware: Use oven-dried glassware that has been cooled under a stream of inert gas.

  • Septa: Use high-quality septa on your storage vials. Once pierced, a septum is a potential point of atmospheric entry. For long-term storage, consider sealing the vial with a solid cap and Parafilm® under an inert atmosphere.[3]

  • Solvents: Always use anhydrous, degassed solvents. A simple method for degassing is to bubble argon or nitrogen through the solvent for 30-60 minutes before use.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution

This protocol outlines the preparation of a 10 mM stock solution using Schlenk techniques.

  • Glassware Preparation: Place a 10 mL volumetric flask and a small stir bar in an oven at 120 °C for at least 4 hours.

  • Assembly: Immediately assemble the hot flask with a rubber septum while flushing with a stream of dry nitrogen. Allow it to cool to room temperature under a positive pressure of nitrogen (indicated by an oil bubbler).

  • Weighing: In a glovebox or on a balance with rapid execution, weigh the required amount of solid (R)-DTB-SpiroSAP-Bn. For a 10 mL of 10 mM solution, you will need the calculated molar mass x 0.0001 moles of the ligand.

  • Transfer: Quickly transfer the solid to the prepared volumetric flask against a positive counterflow of nitrogen.

  • Solvent Addition: Using a gas-tight syringe that has been pre-flushed with nitrogen, add approximately 8 mL of degassed anhydrous toluene.

  • Dissolution: Stir the solution until all the solid has dissolved completely.

  • Final Volume: Carefully add degassed anhydrous toluene via syringe to reach the 10 mL mark.

  • Storage: Wrap the flask in aluminum foil to protect it from light and store it in a refrigerator (2-8 °C). The septum should be secured with Parafilm®.

Protocol 2: Workflow for Solution Stability Check

If you suspect degradation, a systematic check is necessary. This workflow provides a logical sequence for troubleshooting.

Start Suspect Solution (e.g., Failed Reaction) Visual Visual Inspection (Color change, Precipitate?) Start->Visual Prep_New Prepare Fresh Standard (Protocol 1) Visual->Prep_New Analysis Analytical Comparison (HPLC or ³¹P NMR) Prep_New->Analysis Compare Do Profiles Match? Analysis->Compare Discard Discard Old Solution. Review Handling Protocol. Compare->Discard No Proceed Old Solution is OK. Troubleshoot other reaction parameters. Compare->Proceed Yes Use_Fresh Use Fresh Solution for Experiment Discard->Use_Fresh caption Fig 2. Troubleshooting workflow for a suspect solution.

Fig 2. Troubleshooting workflow for a suspect solution.

Note on Analytical Methods: A powerful method for quantifying phosphine ligands involves their deliberate oxidation to the more stable phosphine oxide with an agent like hydrogen peroxide, followed by analysis using UPLC.[7] This allows for more robust and reproducible quantification compared to analyzing the air-sensitive phosphine directly.

References

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • ResearchGate. What are the storage conditions for phosphines for Staudinger ligation?. Available from: [Link]

  • Cargo Handbook. Phosphine. Available from: [Link]

  • Chromatography Today. Trouble with chiral separations. (2020-05-20). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124220166, Ir-(R)-DTB-SpiroSAP, 97+%. Available from: [Link]_

  • Grains Research and Development Corporation (GRDC). Phosphine best management practices: Disinfesting stored commodities. Available from: [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. (2023-11-04). Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Stored Grain. Fumigating with phosphine. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013-05-07). Available from: [Link]

  • LCGC International. Overcoming Stability Challenges Associated with Determination of Residual Phosphine Ligands in Active Pharmaceutical Ingredients and Their Intermediates Using Liquid Chromatography with Derivatization. (2026-02-04). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to SpiroSAP and SpiroPAP Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the development of privileged chiral ligands is paramount to achieving high enantioselectivity in the synthesis of chiral molecules. Among these, spirocyclic ligands have emerged as a powerful class, owing to their rigid C2-symmetric backbone which effectively translates chiral information to the catalytic center. This guide provides an in-depth technical comparison of two prominent spiro-based P,N-ligands: SpiroSAP (Spiro[4.4]nonane-1,6-diylbis(diphenylphosphine) with a thioether moiety) and SpiroPAP (Spiro[4.4]nonane-1,6-diylbis(diphenylphosphine) with a pyridine moiety). While both ligands have demonstrated exceptional performance in various catalytic transformations, particularly in iridium-catalyzed asymmetric hydrogenation, subtle structural differences between them can lead to significant variations in enantiomeric excess (ee), substrate scope, and overall catalytic efficiency.

Core Structural Features: A Tale of Two Heteroatoms

The fundamental difference between SpiroSAP and SpiroPAP lies in the nature of the third coordinating heteroatom, which, in conjunction with the phosphine and amine groups, forms a tridentate coordination sphere around the metal center.

  • SpiroSAP incorporates a thioether (-S-) group.

  • SpiroPAP features a pyridine (-N=) moiety.

This seemingly minor alteration has profound implications for the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic behavior. The nitrogen atom in the pyridine ring of SpiroPAP is a stronger σ-donor and π-acceptor compared to the sulfur atom in the thioether group of SpiroSAP. This can affect the electron density at the metal center, which in turn influences the catalytic activity and the mechanism of hydrogen activation.

Figure 1. Core structural distinction between SpiroSAP and SpiroPAP ligands.

Performance in Asymmetric Hydrogenation: A Comparative Analysis of Enantiomeric Excess

While a direct, side-by-side comparative study of SpiroSAP and SpiroPAP under identical conditions is not extensively documented in the literature, a compilation of data from various sources allows for a meaningful evaluation of their respective performances in the asymmetric hydrogenation of ketones, a benchmark reaction for assessing the efficacy of chiral catalysts.

Table 1: Comparison of Enantiomeric Excess (% ee) in the Asymmetric Hydrogenation of Ketones

SubstrateLigandCatalyst SystemConditionsYield (%)ee (%)Reference
Acetophenone(R)-SpiroPAP[Ir(COD)Cl]₂/(R)-SpiroPAPH₂ (10 atm), EtOH, t-BuOK, rt, 4h>9999.9[1]
1-(2-Naphthyl)ethanone(R)-SpiroPAP[Ir(COD)Cl]₂/(R)-SpiroPAPH₂ (10 atm), EtOH, t-BuOK, rt, 4h>9999.8[1]
1-Indanone(R)-SpiroPAP[Ir(COD)Cl]₂/(R)-SpiroPAPH₂ (10 atm), EtOH, t-BuOK, rt, 4h>9999.5[1]
β-Ketoester(R)-SpiroPAP[Ir(COD)Cl]₂/(R)-SpiroPAPH₂ (8 atm), EtOH, t-BuOK, rt93-9896-99.8[2]
α-Keto acidsIr/SpiroPAPNot specifiedMild conditionsHighHigh[3]
Key Intermediate of MontelukastIr/SpiroPAPNot specifiedH₂ (20 atm), 30 °CNot specified99.5[4]
β-alkyl-β-ketoestersIr-SpiroSAPNot specifiedNot specifiedHighHigh[5]
Dialkyl ketonesIr-SpiroSAPNot specifiedNot specifiedHighHigh[5]

Disclaimer: The data presented in this table is compiled from different research publications. Direct comparison should be approached with caution as reaction conditions may vary.

From the available data, it is evident that SpiroPAP-based iridium catalysts consistently deliver exceptionally high enantioselectivities (often ≥99% ee) for a broad range of ketone substrates, including simple aromatic ketones, heteroaromatic ketones, and functionalized ketones like β-ketoesters and α-keto acids.[1][2][3] The robustness of the Ir/SpiroPAP system is further highlighted by its successful application in the large-scale synthesis of a key intermediate for the drug Montelukast, achieving an impressive 99.5% ee.[4]

Information on the specific enantiomeric excess values achieved with SpiroSAP is less abundant in readily accessible literature. However, it is reported to be highly effective for more challenging substrates such as β-alkyl-β-ketoesters and dialkyl ketones, indicating its potential to excel where other catalysts might show diminished performance.[5] The thioether moiety in SpiroSAP may offer a different steric and electronic environment that is particularly well-suited for these specific substrate classes.

Mechanistic Insights: The Origin of Enantioselectivity

The high degree of enantiocontrol exerted by these spirocyclic ligands is attributed to the formation of a well-defined and rigid chiral pocket around the metal center. The tridentate nature of both SpiroSAP and SpiroPAP is crucial for creating a stable and predictable catalytic environment.

The generally accepted mechanism for asymmetric hydrogenation with these types of iridium catalysts involves a metal-ligand cooperative pathway. The N-H proton of the ligand's amine group is believed to participate in the hydrogen activation and transfer steps. The stereochemical outcome is determined by the specific facial approach of the substrate to the iridium hydride intermediate, which is dictated by the steric hindrance imposed by the chiral spiro backbone and the substituents on the phosphine groups.

The difference in the third coordinating atom (S vs. N) likely influences the geometry of the transition state and the non-covalent interactions between the catalyst and the substrate, thereby fine-tuning the enantioselectivity. For instance, the pyridine nitrogen in SpiroPAP can engage in hydrogen bonding or other electronic interactions with the substrate, which may not be as pronounced with the thioether sulfur in SpiroSAP.

Figure 2. Generalized workflow for iridium-catalyzed asymmetric hydrogenation.

Experimental Protocols: Synthesis and Catalyst Preparation

The synthesis of both SpiroSAP and SpiroPAP ligands generally starts from the corresponding spirobiindane-diol, which is then converted to the diamine. Subsequent reaction with a phosphine chloride and the appropriate aromatic halide (for the thioether or pyridine moiety) furnishes the final ligand. The resolution of the racemic spirobiindane precursor is a critical step to obtain the enantiopure ligands.

General Procedure for the Preparation of the Iridium Catalyst:

The active iridium catalyst is typically prepared in situ by reacting the chiral spiro ligand with an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), in a suitable solvent.[5]

Step-by-step Protocol:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral spiro ligand (SpiroSAP or SpiroPAP) in a degassed solvent (e.g., dichloromethane or ethanol).

  • In a separate Schlenk tube, dissolve the iridium precursor, [Ir(COD)Cl]₂, in the same solvent.

  • Slowly add the iridium precursor solution to the ligand solution at room temperature with stirring.

  • The reaction mixture is typically stirred for a specified period (e.g., 1-2 hours) to allow for complete complex formation.

  • The resulting catalyst solution can often be used directly for the hydrogenation reaction without further purification.

Figure 3. Experimental workflow for the preparation of the active iridium catalyst.

Conclusion and Future Outlook

Both SpiroSAP and SpiroPAP are highly effective chiral ligands for asymmetric catalysis, particularly in the iridium-catalyzed hydrogenation of ketones. SpiroPAP has demonstrated exceptionally high enantioselectivity across a broad range of substrates, establishing it as a go-to ligand for many applications. While direct comparative data is limited, SpiroSAP shows great promise for challenging substrates, suggesting a complementary role to SpiroPAP.

The choice between SpiroSAP and SpiroPAP will ultimately depend on the specific substrate and the desired outcome. For many standard ketone hydrogenations, SpiroPAP appears to be a reliable choice for achieving near-perfect enantioselectivity. For more sterically demanding or electronically unique substrates, SpiroSAP may offer a valuable alternative.

Future research focused on direct, systematic comparisons of these and other spirocyclic ligands will be invaluable for developing a more predictive understanding of ligand effects in asymmetric catalysis. Furthermore, the exploration of these ligands in other metal-catalyzed transformations beyond hydrogenation will undoubtedly open new avenues for the efficient synthesis of complex chiral molecules.

References

  • A new efficient and highly enantioselective direct asymmetric hydrogenation of α-keto acids employing the Ir/SpiroPAP catalyst under mild reaction conditions has been developed. This method might be feasible for the preparation of a series of chiral α-hydroxy acids on a large scale. - PubMed. Available at: [Link]

  • The preparation of Ir-SpiroPAP catalyst and asymmetric hydrogenation of... - ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts - MDPI. Available at: [Link]

  • Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst - Organic Chemistry Portal. Available at: [Link]

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - ResearchGate. Available at: [Link]

  • Mechanistic and structural characterization of an iridium-containing cytochrome reveals kinetically relevant cofactor dynamics - Nature. Available at: [Link]

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Beijing Institute of Technology. Available at: [Link]

  • Ir/SpiroPAP Catalyzed Asymmetric Hydrogenation of a Key Intermediate of Montelukast: Process Development and Potential Impurities Study - ACS Publications. Available at: [Link]

Sources

Benchmarking Chiral Iridium Catalysts for Ketone Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Iridium Advantage

While Ruthenium-based catalysts (e.g., Noyori’s Ru-BINAP/diamine) have historically dominated asymmetric ketone hydrogenation, Chiral Iridium catalysts have emerged as the superior choice for "difficult" substrates—specifically bulky alkyl-aryl ketones,


-ketoesters, and acid-sensitive substrates.

This guide benchmarks the performance of modern Iridium systems, focusing on the Ir-SpiroPAP class versus traditional Ir-P,N and Ru-benchmarks . We prioritize data-driven selection, highlighting turnover numbers (TON) that often exceed 1,000,000, rendering these catalysts viable for industrial-scale API synthesis.

Mechanistic Foundations & Causality

To select the right catalyst, one must understand why it works. Unlike the concerted outer-sphere mechanism often observed with Ru-diamine complexes, high-performance Iridium systems often rely on a tridentate coordination mode that enhances stability and lifetime.

The "Tridentate Effect" in Ir-SpiroPAP

The game-changer in this field is the SpiroPAP ligand (Spiro pyridine-aminophosphine).[1]

  • Causality: The tridentate nature (P-N-N) prevents the formation of inactive species and stabilizes the active Ir-H intermediates.

  • Acid-Base Synergy: The NH moiety on the ligand acts as a "proton shuttle," facilitating H-bond interactions with the ketone oxygen, lowering the activation energy for hydride transfer.

  • Counter-Ion Independence: Unlike cationic Ir-P,N complexes (e.g., Pfaltz’s catalysts) that rely heavily on non-coordinating anions (BArF), the neutral active species formed in SpiroPAP systems are less sensitive to solvent polarity.

Diagram: Catalytic Cycle of Ir-SpiroPAP

This diagram illustrates the active hydride transfer mechanism, highlighting the critical NH-effect.

G Pre Pre-Catalyst [Ir(COD)Cl]2 + SpiroPAP Active Active Species Ir(H)2(SpiroPAP) Pre->Active Base, H2 Coord Substrate Coordination (Ketone binds via H-bond to NH) Active->Coord + Ketone TS Transition State (Concerted Hydride/Proton Transfer) Coord->TS Rate Limiting Product Product Release (Chiral Alcohol) TS->Product - Alcohol Regen H2 Activation (Regeneration of Ir-H) Product->Regen Empty Site Regen->Active + H2

Figure 1: The catalytic cycle of Ir-SpiroPAP mediated hydrogenation. Note the regeneration step via H2 activation is crucial for high TON.

Performance Benchmarking: The Contenders

We compare three distinct classes of catalysts for the reduction of Acetophenone (standard benchmark) and


-Aryl-

-Ketoesters
(challenging benchmark).
The Contenders
  • Ir-SpiroPAP (Zhou's Catalyst): The current gold standard for efficiency.

  • Ir-P,N,O (Alkane-diyl): A modular, accessible alternative for smaller scales.

  • Ru-BINAP/Diamine (Noyori): The traditional baseline.

Comparative Data Table
FeatureIr-SpiroPAP Ir-P,N,O (Modular) Ru-BINAP/Diamine
Ligand Type Tridentate (P-N-N) SpiroTridentate (P-N-O)Bidentate (P-P) + Diamine
Max TON 4,500,000 ~5,000~100,000
Max TOF (h⁻¹) >100,000~500~5,000
Typical S/C Ratio 100,000 : 11,000 : 12,000 : 1
H₂ Pressure 8–10 atm20–50 atm4–10 atm
Enantioselectivity (ee) 99.9% 90–98%98%
Base Requirement Weak Base (Enolate compatible)Strong Base (KOtBu)Strong Base (KOtBu)
Stability Solid: High / Soln: Air-sensitiveModerateAir-sensitive
Best For Large Scale / Bulky Ketones Screening / Simple Ketones Standard Aryl Ketones

Analysis:

  • Efficiency: Ir-SpiroPAP outperforms the others by orders of magnitude in TON. For industrial applications, this drastically reduces metal residue in the final API.

  • Substrate Scope: The Ir-P,N,O systems are excellent for academic screening due to modular ligand synthesis but lack the longevity of the Spiro systems.

  • Base Sensitivity: Ir-SpiroPAP can be activated by the enolate of

    
    -ketoesters themselves, avoiding the harsh basic conditions that cause side reactions in Ru-systems.
    

Validated Experimental Protocol

Objective: Asymmetric Hydrogenation of Acetophenone using Ir-SpiroPAP (Benchmark Scale). Safety: Hydrogen gas is flammable. High-pressure reactors must be rated.

Workflow Diagram

Workflow Step1 1. Catalyst Prep Mix [Ir(COD)Cl]2 + Ligand (In situ or isolated) Step2 2. Autoclave Loading Substrate + Base + Cat in Ethanol Step1->Step2 Step3 3. Hydrogenation Purge H2 (3x) Pressurize 10 atm Stir RT Step2->Step3 Step4 4. Workup Vent H2 Concentrate Flash Column Step3->Step4

Figure 2: Standardized workflow for bench-scale hydrogenation.

Step-by-Step Protocol
  • Catalyst Preparation (In-Situ):

    • In a glovebox (N2 atm), weigh [Ir(COD)Cl]2 (1.5 mg, 0.0022 mmol) and (R)-SpiroPAP ligand (3.6 mg, 0.0048 mmol).

    • Dissolve in anhydrous EtOH (2 mL) and stir for 30 mins. The solution turns from orange to pale yellow, indicating complex formation.

  • Reaction Setup:

    • To a 100 mL stainless steel autoclave, add Acetophenone (1.20 g, 10 mmol).

    • Add KOtBu (1.0 M in tBuOH, 100 µL). Note: Base is catalytic, not stoichiometric.

    • Add the catalyst solution prepared above. (S/C ratio ≈ 2000 for this bench test; can be diluted for higher S/C).

    • Add anhydrous EtOH to reach a total volume of 10 mL.

  • Hydrogenation:

    • Seal the autoclave. Purge with H2 gas (3 cycles of 5 atm charge/release) to remove O2.

    • Pressurize to 10 atm (approx 150 psi) .

    • Stir vigorously (1000 rpm) at Room Temperature (25°C) .

    • Reaction Time: For S/C 2000, reaction is typically complete in < 30 mins. For S/C 100,000, allow 12–24 hours.

  • Analysis:

    • Carefully vent H2 in a fume hood.

    • Analyze conversion via GC or NMR.

    • Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5).

Troubleshooting & Optimization

Even the best catalysts fail if conditions are misaligned.

  • Problem: Low Conversion.

    • Root Cause:[2][3][4][5][6][7][8][9] Catalyst poisoning by O2 or acidic impurities in the substrate.

    • Fix: Distill the ketone substrate prior to use. Ensure the solvent is degassed. Increase H2 pressure to 20-30 atm.

  • Problem: Low Enantioselectivity.

    • Root Cause:[2][3][4][5][6][7][8][9] Racemization of the product (rare for simple alcohols, common for

      
      -hydroxy esters) or "leakage" via a non-selective background reaction.
      
    • Fix: Lower the temperature to 0°C. Reduce the amount of base (KOtBu).

  • Problem: Catalyst Deactivation.

    • Root Cause:[2][3][4][5][6][7][8][9] Ir-SpiroPAP active hydride species are air-sensitive in solution.[1][7]

    • Fix: Do not store the catalyst in solution. Prepare fresh or isolate the solid precatalyst (which is air-stable).

Conclusion

For routine laboratory scale reductions of simple ketones, Ru-BINAP remains a valid, cost-effective option. However, for high-value intermediates , bulky substrates , or process-scale applications where catalyst removal is critical, Ir-SpiroPAP is the superior benchmark. Its ability to operate at S/C ratios >100,000 with >99% ee makes it the modern standard for asymmetric ketone hydrogenation.

References

  • Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts. Chem. Commun., 2014.

  • Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters. Org. Chem. Front., 2014.[1]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts. Molecules, 2024.

  • Ir-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Thieme Connect, 2014.

  • Understanding ketone hydrogenation catalysis with anionic iridium(III) complexes. Chem. Sci., 2024.

Sources

Literature review of spirobiindane ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The "Spiro" Advantage

In the hierarchy of privileged chiral scaffolds, the 1,1'-spirobiindane skeleton represents a distinct evolution from the classic 1,1'-binaphthyl (BINOL/BINAP) framework. While binaphthyls rely on atropisomerism—where chirality arises from restricted rotation around a single bond—spirobiindanes possess a rigid, fused ring system with a quaternary carbon center.

This structural difference is not merely cosmetic; it fundamentally alters the catalytic landscape. The spirobiindane scaffold eliminates the "flapping" motion often observed in binaphthyls (dihedral angle flexibility), creating a highly confined, rigid chiral pocket . For drug development professionals, this translates to higher enantioselectivity in challenging substrates (e.g., small aliphatic ketones, unfunctionalized olefins) where flexible ligands fail to differentiate transition states.

This guide reviews the three dominant classes of spirobiindane ligands—SDP (Diphosphines) , SIPHOX (P,N-ligands) , and SPINOL-CPAs (Phosphoric Acids) —comparing them directly against their binaphthyl counterparts.

Structural Analysis: Rigidity as a Design Feature[1]

The core differentiator is the dihedral angle stability . BINOL derivatives can adjust their bite angle upon metal coordination, which is advantageous for adaptability but detrimental for precise discrimination. SPINOL derivatives are geometrically locked.

DOT Diagram: Structural Evolution & Rigidity

SpiroVsBinol cluster_binol Flexible Axial Chirality (BINOL) cluster_spinol Rigid Spiro Chirality (SPINOL) BINOL 1,1'-Binaphthyl (Atropisomeric) Flex Variable Dihedral Angle (60° - 90°) BINOL->Flex Issue Substrate Leakage (Lower ee in small substrates) Flex->Issue Rigid Fixed Dihedral Angle (~66° Locked) Flex->Rigid Structural Evolution SPINOL 1,1'-Spirobiindane (C2-Symmetric) SPINOL->Rigid Benefit Deep Chiral Pocket (Higher ee in difficult substrates) Rigid->Benefit

Caption: Comparison of the flexible binaphthyl scaffold versus the geometrically locked spirobiindane scaffold. The fixed angle of SPINOL creates a deeper, more discriminating chiral pocket.

Comparative Performance Guide

A. Iridium-Catalyzed Asymmetric Hydrogenation

Ligand Class: P,N-Ligands (SIPHOX vs. PHOX) Application: Synthesis of chiral amines, saturated heterocycles (e.g., Lorcaserin intermediates).

The SIPHOX (Spiro-Phosphine-Oxazoline) ligands, developed by Zhou and colleagues, are the spiro-analogs of the famous Pfaltz PHOX ligands.

FeaturePHOX (Standard)SIPHOX / O-SIPHOX (Spiro)Experimental Verdict
Backbone Benzene/Ferrocene1,1'-SpirobiindaneSIPHOX offers superior stability against oxidation.
Electronic Tuning Limited by backboneTunable via 7,7'-substituents (O-SIPHOX)O-SIPHOX allows electronic fine-tuning for reaction rate.
Performance (Imines) Good (85-95% ee)Excellent (>99% ee) SIPHOX excels with acyclic imines where PHOX struggles.
Performance (Enones) ModerateHigh (>97% ee) Rigid backbone prevents enone "slippage" during hydride transfer.

Key Data Point: In the synthesis of the anti-obesity drug Lorcaserin , the O-SIPHOX-Ir catalyst achieved 99% yield and 99% ee for the hydrogenation of the cyclic enamide intermediate. Standard PHOX ligands typically required lower temperatures or higher loading to achieve comparable selectivity.

B. Chiral Phosphoric Acid (CPA) Catalysis

Ligand Class: Brønsted Acids (SPINOL-CPA vs. BINOL-CPA) Application: Asymmetric Friedel-Crafts, Spirocyclizations, Desymmetrization.

SPINOL-derived CPAs (e.g., STRIP ) have emerged as the solution when BINOL-CPAs (e.g., TRIP ) fail to provide high enantioselectivity.

Reaction TypeBINOL-CPA ResultSPINOL-CPA ResultMechanistic Insight
Azetidine Desymmetrization ~53% ee (Low)88-95% ee (High) The "Confined Pocket" of SPINOL forces the nucleophile into a single trajectory.
Spirocyclization 23% Yield (Slow)60% Yield, 94% ee SPINOL-CPA acidity and geometry accelerate the difficult protonation step.
Friedel-Crafts (Indole) Good (90% ee)Excellent (99% ee) The rigid walls of SPINOL prevent the indole from tilting in the transition state.

Detailed Experimental Protocol

Target: Catalytic Enantioselective Synthesis of (S)-SPINOL Source Authority: J. Am. Chem. Soc.[1][2][3][4] 2015, 137, 5895; J. Org. Chem. 2018. Rationale: Historically, SPINOL was obtained via tedious resolution of racemates. This modern protocol uses a chiral phosphoric acid to catalytically synthesize the chiral scaffold itself, a prime example of "chiral self-replication."

Reagents & Equipment[1]
  • Substrate: 1,5-bis(5-hydroxy-2-methylphenyl)pentan-3-one (Ketal Precursor).

  • Catalyst: (R)-C2 (SPINOL-derived Phosphoric Acid, 10 mol%).[4]

  • Solvent: Anhydrous Chloroform (CHCl₃).[4]

  • Vessel: 10 mL oven-dried pressure Schlenk tube.

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge the Schlenk tube with the Ketal Precursor (0.1 mmol, 1.0 equiv) and Catalyst (R)-C2 (0.01 mmol, 10 mol%).

  • Solvation: Add Anhydrous CHCl₃ (3.0 mL). Ensure the concentration is approx 0.033 M.

  • Reaction: Seal the tube tightly. Place in a pre-heated oil bath at 120 °C .

  • Monitoring: Stir for 48 hours . The reaction involves a double intramolecular spirocyclization. Monitor via TLC or HPLC for consumption of starting material.

  • Workup: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Eluent: Petroleum Ether/Ethyl Acetate 8:1 to 4:1).

  • Result: Obtain (S)-SPINOL derivative as a white solid.

    • Typical Yield: 98%

    • Typical ee: 90% (Can be upgraded to >99% ee via a single recrystallization from DCM/Hexanes).

Self-Validating Check
  • Visual Cue: The reaction mixture should remain homogenous. Precipitation suggests poor solubility, requiring slightly more solvent.

  • Stereochemistry Check: If using (R)-C2 catalyst, the product will be (S)-configured. This is consistent with the "confining" model of the catalyst pocket.

Mechanistic Workflow: The Spirocyclization Pathway

The following diagram illustrates the catalytic cycle for the synthesis of the SPINOL scaffold, highlighting the bifunctional activation mode.

SpinolSynthesis Start Acyclic Precursor (Ketal) Complex Catalyst-Substrate Complex Start->Complex H-Bonding TS1 1st Cyclization (Enantiodetermining) Complex->TS1 CPA Activation Inter Chiral Intermediate TS1->Inter TS2 2nd Cyclization (Fast) Inter->TS2 Product (S)-SPINOL (Rigid Scaffold) TS2->Product -H2O Product->Complex Catalyst Release

Caption: Catalytic cycle for the asymmetric spirocyclization. The chiral phosphoric acid (CPA) activates the ketone via H-bonding, directing the first ring closure which sets the spiro-stereocenter.

References

  • "Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands."

    • Source: Accounts of Chemical Research, 2023.
    • URL:[Link]

  • "Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogen

    • Source: Chemical Communic
    • URL:[Link]

  • "Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Deriv

    • Source: Journal of the American Chemical Society, 2015.
    • URL:[Link]

  • "SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel−Crafts Reaction of Indoles with Imines."

    • Source: The Journal of Organic Chemistry, 2010.
    • URL:[Link]

  • "Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetriz

    • Source: Chemical Science (RSC), 2021.
    • URL:[Link]

Sources

NMR characterization data for (R)-DTB-SpiroSAP-Bn purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of asymmetric catalysis, the (R)-DTB-SpiroSAP-Bn ligand represents a "privileged" scaffold derived from the 1,1'-spirobiindane backbone. Developed notably by the Zhou group, this ligand class (Spiro-Amino-Phosphines) bridges the gap between high activity and robust enantioselectivity.

This guide provides a technical comparison of the NMR characterization profiles of (R)-DTB-SpiroSAP-Bn against its non-substituted analogs and common impurities. Unlike rigid templates, this document focuses on the causality of spectral features—explaining why specific shifts occur and how to use them as self-validating purity checkpoints.

Key Technical Advantages of (R)-DTB-SpiroSAP-Bn:

  • Enhanced Solubility: The 3,5-di-tert-butyl (DTB) groups significantly improve solubility in non-polar NMR solvents (

    
    , 
    
    
    
    ) compared to the parent SpiroSAP.
  • Diagnostic Resolution: The steric bulk of the DTB groups induces distinct chemical shift anisotropy, resolving the aromatic region better than the unsubstituted analogs.

Structural Analysis & Impurity Pathways

To accurately interpret NMR data, one must visualize the molecule not as a static image but as a dynamic system susceptible to specific degradation pathways.

Figure 1: Structural Logic and Degradation Flow of (R)-DTB-SpiroSAP-Bn

G Ligand (R)-DTB-SpiroSAP-Bn (Active Ligand) Sub_Backbone Spirobiindane Backbone (Chiral Scaffold) Ligand->Sub_Backbone Rigidity Sub_P P(3,5-tBu-Ph)2 (Steric Bulk) Ligand->Sub_P 31P Signal Source Sub_N N-Benzyl Group (Electronic Tuning) Ligand->Sub_N 1H Benzylic Signal Imp_Oxide Phosphine Oxide (P=O Impurity) Sub_P->Imp_Oxide Oxidation (Air) Imp_Hydro Hydrolysis Product (Amine Cleavage) Sub_N->Imp_Hydro Acid/Moisture

Caption: Structural decomposition of (R)-DTB-SpiroSAP-Bn showing functional modules and their corresponding degradation risks detectable by NMR.

Comparative NMR Characterization Protocol

This protocol compares the (R)-DTB-SpiroSAP-Bn (High Purity) against Degraded/Lower Grade variants. The methodology relies on Self-Validating Systems : the integration ratio between the t-butyl protons and the phosphorus signal acts as an internal standard.

Method A: NMR – The Chemical Purity Standard

Rationale: Phosphorus-31 is the most sensitive probe for ligand integrity. The electron density changes drastically upon oxidation (


).

Protocol:

  • Solvent: Degassed

    
     (Benzene-d6) is preferred over 
    
    
    
    to prevent acid-catalyzed hydrolysis during acquisition.
  • Standard: External

    
     (0 ppm) or internal Triphenylphosphine (-6 ppm).
    
  • Acquisition: Proton-decoupled

    
     (min 64 scans).
    

Comparative Data Table:


 Chemical Shifts 
SpeciesChemical Shift (

ppm)
MultiplicityInterpretation
(R)-DTB-SpiroSAP-Bn +25 to +45 Singlet (Sharp)Pure Ligand. The P-N bond creates a downfield shift relative to triarylphosphines.
Phosphine Oxide +55 to +75 Singlet (Broad)Critical Impurity. Shifted downfield by ~30 ppm due to P=O bond formation.
Hydrolysis Product -5 to +10 SingletDegradation. Loss of the amine arm restores a phosphine-like shift.

Expert Insight: In high-purity (R)-DTB-SpiroSAP-Bn, the oxide peak should be


 by integration. If the oxide peak appears as a shoulder, it indicates "micro-oxidation" on the surface of the solid, often solvable by a wash with degassed ethanol.
Method B: NMR – Structural Fingerprinting

Rationale: While


 confirms the phosphorus state, 

confirms the integrity of the chiral backbone and the benzyl group.

Key Diagnostic Regions:

  • The "DTB" Region (1.0 – 1.5 ppm):

    • Observation: Two distinct strong singlets (or one overlapping massive singlet depending on resolution).

    • Purity Check: Integration of these peaks must be exactly 36H relative to the benzylic protons (2H).

    • Comparison: In non-DTB analogs (e.g., SpiroSAP-Ph), this region is empty, making solvent impurity identification (like hexane/grease) difficult. The DTB signal dominates, masking minor aliphatic impurities.

  • The Benzylic Region (3.5 – 5.0 ppm):

    • Observation: The benzylic protons (

      
      ) often appear as an AB quartet  rather than a singlet.
      
    • Causality: The chiral spirobiindane backbone induces a strong magnetic anisotropy, making the two benzylic protons diastereotopic.

    • Self-Validation: If this signal collapses to a singlet, it may indicate racemization or cleavage of the chiral backbone.

Comparative Data Table:


 NMR Shifts (

)
Proton Group

(ppm)
IntegrationMultiplicityDiagnostic Value
t-Butyl (

)
1.15 – 1.3536HSinglet(s)Confirming "DTB" presence vs. generic SpiroSAP.
Spiro-Cyclopentyl 2.00 – 3.204HMultipletsRigid backbone confirmation. Broadening implies aggregation.
Benzylic (

)
3.80 – 4.502HAB QuartetChirality Probe. Distinct separation confirms enantiopurity.
Aromatic (Backbone) 6.50 – 7.80~12-14HMultipletsComplex region; look for sharp definition.

Performance Comparison: NMR vs. HPLC

While this guide focuses on NMR, a holistic comparison requires acknowledging where NMR stands relative to Chiral HPLC.

Figure 2: Workflow for Purity Determination

Purity Sample Crude (R)-DTB-SpiroSAP-Bn Decision Primary Screen? Sample->Decision NMR_31P 31P NMR Decision->NMR_31P Fast Check HPLC Chiral HPLC Decision->HPLC Final QC NMR_1H 1H NMR NMR_31P->NMR_1H If Pure Result_Chem Chemical Purity (Oxidation State) NMR_31P->Result_Chem Detects P=O NMR_1H->Result_Chem Detects Solvent Result_Opt Optical Purity (% ee) HPLC->Result_Opt Resolves Enantiomers

Caption: Decision matrix for selecting the appropriate characterization technique.

Comparison Matrix:

FeatureNMR (This Protocol) Chiral HPLC
Speed Fast (<15 mins)Slow (30-60 mins/run)
Chemical Purity Superior. Instantly sees oxidation.Poor. Oxides may elute in dead volume.
Enantiomeric Excess Inferior. Requires chiral shift reagents (e.g., Mosher's acid) or complexation.Superior. Direct baseline separation of R/S.
Sample Recovery High (Non-destructive).Low (unless prep-scale).

References

  • Zhou, Q.-L. (2011). Privileged Chiral Ligands and Catalysts. Wiley-VCH.

  • Xie, J.-H., & Zhou, Q.-L. (2014). Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters.[1][2][3][4] Organic Chemistry Frontiers, 1, 190-193.[4]

  • Xie, J.-H., Liu, X.-Y., Xie, J.-B., Wang, L.-X., & Zhou, Q.-L. (2011). An Additional Coordination Group Leads to Extremely Efficient Chiral Iridium Catalysts for Asymmetric Hydrogenation of Ketones.[1][2][4] Angewandte Chemie International Edition, 50(32), 7329-7332.

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Application Note.

Sources

Safety Operating Guide

Proper Disposal Procedures: (R)-DTB-SpiroSAP-Bn

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-DTB-SpiroSAP-Bn is a high-value, chiral spiro-aminophosphine ligand used primarily in asymmetric hydrogenation (often complexed with Iridium or Ruthenium).[1][2][3] Proper disposal is not merely a regulatory requirement; it is a critical safety protocol to prevent downstream reactivity in waste streams.[1]

This guide addresses the specific hazards of the aminophosphine moiety and the bulky di-tert-butyl (DTB) groups .[1][3] Unlike simple organic waste, this compound possesses air sensitivity and potential metal contamination (if used), necessitating a segregated disposal workflow.

Material Identification
ParameterDetail
Full Name (R)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane
CAS Number Proprietary / Vendor Specific (Refer to Strem/Sigma Catalog #)
Key Functionality P(III) Phosphine / Thioether / Secondary Amine
Primary Hazards Air Sensitive , Skin/Eye Irritant, Potential Aquatic Toxicity.[1][2][3][4][5]
Reactivity Oxidizes to Phosphine Oxide; Sulfur can oxidize to Sulfoxides/Sulfones.[2][3]
Risk Assessment & Pre-Disposal Stabilization

The Core Directive: Never dispose of active P(III) ligands directly into general organic waste drums without assessment.

While (R)-DTB-SpiroSAP-Bn is generally not pyrophoric (unlike alkyl phosphines), it is air-sensitive .[1][2][3] Accumulation of large quantities of air-sensitive phosphines in waste drums can lead to exotherms if a sudden ingress of air occurs.[1]

The "Kill" Protocol (Oxidative Deactivation): For quantities >500 mg, I recommend a controlled oxidative quench before disposal. This converts the reactive P(III) to the stable P(V) oxide.[1][3]

Protocol: Controlled Peroxide Quench
  • Reagents: 3% Hydrogen Peroxide (

    
    ) or dilute Sodium Hypochlorite (Bleach).[1]
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Procedure:

    • Dissolve the ligand in the solvent (approx. 10 mL per gram).[1][3]

    • Cool the solution to 0°C (ice bath).

    • Slowly add the oxidant dropwise.[1][3] Note: The reaction is exothermic.[3]

    • Stir for 30 minutes.

    • Verify quench (optional: TLC will show a shift to a more polar spot).[1]

    • Dispose of the biphasic mixture into the appropriate waste stream.[3]

Disposal Workflows

Select the appropriate workflow based on the state of the material.[3]

Workflow Visualization

The following diagram outlines the decision logic for disposing of (R)-DTB-SpiroSAP-Bn, distinguishing between pure expired reagents and crude reaction mixtures.

DisposalWorkflow Start Material State Assessment IsPure Is it Pure/Expired Solid? Start->IsPure IsMix Is it a Reaction Mixture? Start->IsMix Dissolve Dissolve in Compatible Solvent (DCM/Acetone) IsPure->Dissolve If >500mg StreamA Stream A: Solid Hazardous Waste (Lab Pack for Incineration) IsPure->StreamA If <500mg (Vial) HasMetal Does it contain Metal? (Ir, Ru, Rh, Pd) IsMix->HasMetal StreamB Stream B: Halogenated Organic Waste (High BTU Incineration) HasMetal->StreamB No (Ligand Only) StreamC Stream C: Heavy Metal Waste (Aqueous or Organic) HasMetal->StreamC Yes (Critical) Quench Recommended: Oxidative Quench (Dilute H2O2) Quench->StreamB Dissolve->Quench

Figure 1: Decision matrix for segregating chiral ligand waste streams to ensure safety and compliance.

Step-by-Step Procedures
Scenario A: Expired or Degraded Solid (Pure Ligand)

Use this for old inventory or degraded samples.[1]

  • Segregation: Do not mix with strong oxidizers (nitric acid, permanganates) in the solid waste bin.[1]

  • Packaging: Keep the material in its original glass vial if possible. Tightly cap it.[1][3][5][6]

  • Secondary Containment: Place the vial into a clear polyethylene bag (Ziploc).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Organic Phosphine Ligand, Solid."

    • Hazards: Irritant, Air Sensitive.[5]

  • Disposal Path: Lab Pack (Drummed solid waste) for Incineration.

Scenario B: Reaction Mixtures (Spent Catalyst)

Use this for post-reaction fluids containing the ligand and metals (e.g., Iridium).[1][2][3]

  • Identification: Acknowledge the presence of heavy metals. The metal toxicity often supersedes the ligand toxicity.[3]

  • Collection: Pour into the "Heavy Metal Organic Waste" carboy.

    • Do not pour into general organic solvents if your facility separates metals.[1][3]

  • Rinsing: Rinse the reaction vessel with DCM or Acetone and add rinses to the same carboy.

  • Labeling:

    • Constituents: "Halogenated Solvent, Iridium (Trace), SpiroSAP Ligand."[1]

    • Codes: See Regulatory Section below.

Regulatory Compliance & Waste Codes

Proper coding ensures the waste management facility treats the material correctly (usually via high-temperature incineration).[1]

Regulatory BodyClassificationCode/Description
RCRA (USA) Ignitable D001 (If in flammable solvent)
RCRA (USA) Toxic (Metal) D004-D011 (Only if Arsenic/Selenium/etc. are present; otherwise "Non-RCRA Regulated Metal")
EU Waste Cat. Organic Chemical 16 05 06 * (Lab chemicals consisting of or containing hazardous substances)
DOT (Transport) Class 9 UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)[1][2][3] - Likely classification for bulk transport

Note on Heavy Metals: If the ligand was used with Iridium (Ir) or Ruthenium (Ru) , these are not standard RCRA metals (like Lead or Cadmium), but they are strictly regulated by local POTW (Publicly Owned Treatment Works) discharge limits.[1] Never pour aqueous layers containing these catalysts down the drain. [3]

Emergency Response (Spill Procedures)

In the event of a benchtop spill of solid (R)-DTB-SpiroSAP-Bn:

  • Evacuate & Ventilate: The powder may be an irritant.[1][3][6][7] Clear the immediate area.[3][8]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. A dust mask (N95) is recommended if powder is airborne.[1]

  • Containment: Cover the spill with a generic absorbent (vermiculite or spill pads).[1][3]

  • Deactivation (in situ): If the spill is large, dampen the absorbent with dilute bleach to oxidize the phosphine immediately.[3]

  • Cleanup: Sweep up the absorbent into a dedicated waste bag.[1][3] Wipe the surface with acetone, then soap and water.

References
  • Strem Chemicals / Ascensus Specialties. (n.d.).[1] (R)-DTB-SpiroSAP-Bn Product Safety & Specifications. Retrieved from [1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] Retrieved from [1][2][3]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2][3]

  • Busacca, C. A., et al. (2011).[1][5] Spinning Around in Transition Metal Catalysis: The Spiro Ligands. Chemical Society Reviews.[1][3] (General reference for Spiro ligand stability and properties).

Sources

A Researcher's Guide to Handling (R)-DTB-SpiroSAP-Bn: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides the essential framework for safely handling (R)-DTB-SpiroSAP-Bn, a potent cytotoxic conjugate. The "SpiroSAP" component indicates a conjugate of Saporin, a highly effective ribosome-inactivating protein (RIP). While Saporin itself has a low capacity to enter cells, when conjugated to a targeting moiety like (R)-DTB-Spiro-Bn, it can be directed to specific cell populations, leading to their elimination.[1][2][3] This targeted cytotoxicity is invaluable for research but demands rigorous adherence to safety protocols to prevent operator exposure.

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a deep, actionable understanding of the required safety measures.

At-a-Glance: PPE Requirements by Task

For immediate reference in a laboratory setting, the following table summarizes the minimum Personal Protective Equipment (PPE) required for common tasks involving (R)-DTB-SpiroSAP-Bn.

TaskPrimary Engineering ControlGlovesEye/Face ProtectionBody ProtectionRespiratory Protection
Unpacking & Storage Stable benchtop in designated areaSingle pair nitrile glovesSafety glassesLab coatNot typically required
Weighing Lyophilized Powder Chemical fume hood or ventilated balance enclosureDouble-layered nitrile glovesSafety glasses with side shields & face shieldDisposable gown over lab coatRecommended (N95/P2 respirator)
Reconstitution (Liquid Prep) Chemical fume hood or Class II Biosafety CabinetDouble-layered nitrile glovesSafety glasses with side shieldsDisposable gown over lab coatNot required if performed in a certified hood/cabinet
Cell Culture/Animal Dosing Class II Biosafety Cabinet (cell work) or fume hoodDouble-layered nitrile glovesSafety glasses with side shieldsDisposable gown over lab coatNot required if performed in a certified hood/cabinet
Waste Disposal Chemical fume hoodDouble-layered nitrile glovesSafety glasses with side shieldsDisposable gown over lab coatNot typically required

The Hierarchy of Controls: A Foundation for Safety

Effective management of cytotoxic compounds like (R)-DTB-SpiroSAP-Bn relies on a multi-layered safety approach known as the hierarchy of controls. Personal Protective Equipment (PPE), while crucial, is the final line of defense.

The most effective controls are those that remove the hazard or isolate the worker from it.[4] This guide is built on this principle, prioritizing engineering and administrative controls before detailing PPE requirements.

Primary Engineering Controls: Your First Line of Defense

All manipulations of (R)-DTB-SpiroSAP-Bn that could generate aerosols or involve open containers must be performed within a certified containment device.

  • Chemical Fume Hood: Essential for reconstituting the compound or performing any chemical modifications. Its primary function is to protect the user from inhaling hazardous vapors or powders.

  • Class II Biosafety Cabinet (BSC): Required for any work involving cell culture. A BSC provides a sterile work environment to protect the cells while also protecting the operator from aerosols, making it suitable for preparing solutions for in vitro or in vivo use.

  • Ventilated Balance Enclosure: When weighing the lyophilized powder, a ventilated enclosure or a chemical fume hood is mandatory to contain any airborne particles.

Administrative Controls: Safe Work Practices
  • Designated Areas: All work with (R)-DTB-SpiroSAP-Bn should be restricted to a clearly marked and designated area within the lab.[5][6]

  • Training: Only qualified and trained personnel should handle this compound.[7][8] Training must cover the specific risks, handling procedures, waste disposal, and emergency protocols.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7][8]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks and accidental exposure.

Hand Protection: The Critical Barrier

Due to the cytotoxic nature of the Saporin conjugate, direct skin contact must be avoided.

  • Gloving Protocol: Double-gloving is mandatory for all handling procedures involving open containers of (R)-DTB-SpiroSAP-Bn.

    • Rationale: The outer glove provides the primary barrier. Should it become contaminated, it can be removed and replaced without exposing the inner glove, and thus the operator's skin. This also provides protection against undetected pinholes that can be present in single gloves.

  • Glove Material: Use powder-free nitrile gloves tested for use with chemotherapy drugs. These provide good chemical resistance and minimize allergy risks.

  • Technique: The outer glove should be worn over the cuff of the disposable gown to ensure a complete seal.[6]

Body Protection
  • Lab Coat: A standard, clean lab coat should be worn for all laboratory work.

  • Disposable Gown: A disposable, solid-front gown made of a low-permeability fabric must be worn over the lab coat when handling the compound. It should have long sleeves with tight-fitting elastic or knit cuffs.[6] This provides an additional, easily removable layer of protection in case of a splash.

Eye and Face Protection
  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all procedures.

  • Face Shield: When weighing the lyophilized powder or during any procedure with a high risk of splashing, a full-face shield must be worn in addition to safety glasses.

Respiratory Protection

The primary risk of inhalation occurs when handling the lyophilized powder.

  • Recommendation: While working in a fume hood or ventilated enclosure significantly reduces inhalation risk, wearing a NIOSH-approved N95 or P2 respirator is recommended as an additional precaution when weighing the powder.[5]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Task Area Exit) Don1 1. Gown Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Safety Glasses & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown & Inner Gloves (Peel off together, turning inside out) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Face Shield & Glasses Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: PPE Donning and Doffing Workflow.

Decontamination and Disposal Plan

Proper disposal is a critical component of safe handling to protect personnel and the environment. Saporin can be inactivated by autoclaving or exposure to sodium hydroxide (NaOH).[1][7][8]

Decontamination
  • Work Surfaces: After each procedure, decontaminate the work surface within the fume hood or BSC with a detergent solution, followed by 70% ethanol. For spills, use a 0.2 M to 0.3 M NaOH solution and allow a contact time of at least 30 minutes before wiping clean with detergent and water.[7][8]

  • Non-disposable Equipment: Any labware that comes into contact with the compound should be soaked in 0.2 M NaOH or autoclaved.[8]

Waste Disposal Plan

All waste contaminated with (R)-DTB-SpiroSAP-Bn is considered cytotoxic waste and must be segregated from regular lab trash.

Waste TypeDisposal Container & Procedure
Contaminated Sharps Needles, glass vials, etc. must be placed directly into a designated, puncture-proof, red-colored sharps container labeled "Cytotoxic Waste".[9]
Solid Waste (PPE, pads) All disposable gowns, gloves, absorbent pads, and other contaminated solids must be placed in a clearly labeled, leak-proof, red biohazard bag designated for cytotoxic waste.[9]
Liquid Waste Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container for chemical incineration. Do not pour down the drain.

Emergency Procedures

Immediate and correct action is vital in the event of an exposure or spill.

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][10] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with tepid water for a minimum of 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present. Seek immediate medical attention.

  • Needle Stick Injury: Wash the puncture site with soap and running water for 15 minutes while encouraging the wound to bleed freely.[9] Seek immediate medical attention.

Spill Management

For any spill, alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Use a chemotherapy spill kit, which should contain all necessary PPE, including a respirator, double gloves, a gown, and eye protection.[12]

  • Contain the Spill: Use the absorbent materials from the spill kit to cover and absorb the liquid. For powders, gently cover with damp absorbent pads to avoid making the powder airborne.

  • Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste bag.[12]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a 0.2 M NaOH solution.[12] After the required contact time, rinse with water.

  • Dispose: Seal the cytotoxic waste bag and dispose of it according to institutional guidelines.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

References

  • Safe handling and waste management of hazardous drugs . eviQ. [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01 . Kingston Health Sciences Centre. [Link]

  • Safe handling of cytotoxics: guideline recommendations . PMC. [Link]

  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications . The Association for Radiologic & Imaging Nursing. [Link]

  • Safe handling of cytotoxic drugs in the workplace . HSE. [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) . PMC. [Link]

  • Saporin as a Commercial Reagent: Its Uses and Unexpected Impacts in the Biological Sciences—Tools from the Plant Kingdom . PMC. [Link]

  • Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins . PMC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.